Tmv-IN-2
Description
Properties
Molecular Formula |
C27H23FO4 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[3-[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenoxy]propoxy]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C27H23FO4/c28-21-10-5-19(6-11-21)7-15-25(29)20-8-12-22(13-9-20)31-17-2-18-32-27-4-1-3-23-24(27)14-16-26(23)30/h1,3-13,15H,2,14,16-18H2/b15-7+ |
InChI Key |
QCKQLQMZWZKJGO-VIZOYTHASA-N |
Isomeric SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)OCCCOC3=CC=C(C=C3)C(=O)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Tmv-IN-2 Against Tobacco Mosaic Virus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for Tmv-IN-2, a chalcone derivative identified as a potent inhibitor of the Tobacco Mosaic Virus (TMV). This document collates available quantitative data, details established experimental protocols for assessing anti-TMV activity, and presents visual diagrams of the relevant biological pathways and experimental workflows.
Introduction to Tobacco Mosaic Virus (TMV) and this compound
Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, causing significant economic losses in agriculture.[1] The virion is a rod-shaped particle composed of a helical array of coat protein (CP) subunits surrounding the RNA genome.[2] The viral life cycle involves entry into the host cell, disassembly of the virion, translation of viral proteins, replication of the viral RNA, assembly of new virions, and cell-to-cell movement to spread the infection.[1]
This compound is a novel chalcone derivative that has demonstrated significant inhibitory activity against TMV.[3] Its mechanism of action primarily involves the disruption of the viral assembly process through direct interaction with the TMV coat protein.[3]
Quantitative Data Summary
The antiviral efficacy of this compound against TMV has been quantified through various bioassays. The key data points are summarized in the table below, with comparisons to the commercial antiviral agent Ningnanmycin where available.
| Parameter | This compound (Compound N7) | Ningnanmycin (Control) | Reference |
| Therapeutic Activity (EC50) | 89.9 µg/mL | 158.3 µg/mL | [3][4] |
| Protective Activity (EC50) | Not explicitly reported for N7 | 175.6 µg/mL | [4] |
| Binding Affinity to TMV-CP (Kd) | 0.1890 µM | Not Reported | [3] |
Core Mechanism of Action: Inhibition of Viral Assembly
The primary mechanism of action of this compound is its ability to bind to the Tobacco Mosaic Virus coat protein (TMV-CP).[3] This interaction disrupts the self-assembly of the viral particles, a critical step in the TMV replication cycle. The spontaneous assembly of TMV virions is a highly organized process where CP subunits polymerize around the viral RNA.[2] By binding to the CP, this compound likely introduces a conformational change or steric hindrance that prevents the proper oligomerization of the CP subunits, thus inhibiting the formation of new, infectious virions.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway for the inhibitory action of this compound on TMV.
Caption: Mechanism of this compound inhibiting TMV replication by binding to the coat protein and preventing virion assembly.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-TMV activity of this compound. These protocols are based on established methods in the field of plant virology.
Antiviral Activity Assay (Half-Leaf Method)
The half-leaf method is a standard procedure for evaluating the in vivo antiviral activity of compounds against TMV. This method allows for a direct comparison between the treated and control halves of the same leaf, minimizing biological variability.
Experimental Workflow:
Caption: Workflow for the half-leaf method to determine the anti-TMV activity of this compound.
Detailed Protocol:
-
Plant Material: Nicotiana glutinosa plants are grown to the 6-8 leaf stage in an insect-free greenhouse.
-
Virus Inoculation: A purified TMV solution (e.g., 6 x 10⁻³ mg/mL in 0.01 M phosphate buffer) is mechanically inoculated onto the upper surface of the leaves, which have been lightly dusted with carborundum to create micro-wounds.
-
Compound Application:
-
For Therapeutic Activity: 24 hours post-inoculation, a solution of this compound at various concentrations is applied to the left half of each inoculated leaf. The right half is treated with a solvent control (e.g., 1% DMSO in water).
-
For Protective Activity: 24 hours prior to inoculation, the this compound solution is applied to the left half of the leaves, and the solvent control to the right half.
-
For Inactivation Activity: The TMV solution is mixed with the this compound solution and incubated at room temperature for 30 minutes. The mixture is then applied to the left half of the leaves. A mixture of TMV and the solvent is applied to the right half.
-
-
Incubation and Observation: The plants are kept in a controlled environment (e.g., 25°C, 12h/12h light/dark cycle) for 3-4 days. The number of local lesions that appear on each half of the leaves is then counted.
-
Data Analysis: The inhibition rate is calculated using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the average number of lesions on the control halves and T is the average number of lesions on the treated halves. The EC50 value is determined from the dose-response curve.
Microscale Thermophoresis (MST) for Binding Affinity
MST is a powerful technique to quantify the binding affinity between this compound and the TMV coat protein. It measures the motion of molecules in a microscopic temperature gradient, which changes upon binding.
Experimental Workflow:
Caption: Workflow for determining the binding affinity of this compound to TMV-CP using Microscale Thermophoresis.
Detailed Protocol:
-
Protein Purification: TMV coat protein is expressed in a suitable system (e.g., E. coli) and purified using standard chromatographic techniques.
-
Fluorescent Labeling: The purified TMV-CP is labeled with a fluorescent dye (e.g., RED-NHS 2nd Generation) according to the manufacturer's protocol. The labeled protein is then purified from the free dye.
-
Sample Preparation: A serial dilution of this compound is prepared in a suitable assay buffer (e.g., PBS with 0.05% Tween-20). The fluorescently labeled TMV-CP is kept at a constant concentration.
-
Binding Reaction: The labeled TMV-CP is mixed with each concentration of the this compound dilution series and incubated to allow the binding to reach equilibrium.
-
MST Measurement: The samples are loaded into standard treated capillaries, and the MST measurement is performed using an instrument such as the Monolith NT.115 (NanoTemper Technologies).
-
Data Analysis: The change in the normalized fluorescence signal is plotted against the concentration of this compound. The dissociation constant (Kd) is then determined by fitting the data to a binding model using the instrument's analysis software.
Conclusion
This compound represents a promising lead compound for the development of novel antiviral agents against the Tobacco Mosaic Virus. Its mechanism of action, centered on the inhibition of viral assembly through binding to the coat protein, offers a specific and effective means of controlling TMV infection. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in the field of plant virology and agrochemical development. Further studies to optimize the structure of this compound could lead to the development of even more potent and commercially viable anti-TMV agents.
References
The Dawn of a New Defense: A Technical Guide to the Discovery and Synthesis of Novel TMV Inhibitors Like Tmv-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel Tobacco Mosaic Virus (TMV) inhibitors, with a particular focus on the promising chalcone derivative, Tmv-IN-2. As agricultural losses due to viral pathogens continue to pose a significant threat to global food security, the development of effective antiviral agents is of paramount importance. This document details the scientific journey from identifying potential inhibitor scaffolds to their synthesis and biological characterization, offering a roadmap for researchers in the field of agrochemical development.
The Genesis of Novel TMV Inhibitors: A Strategic Approach
The quest for new TMV inhibitors has led scientists to explore various chemical scaffolds. Among the most promising are pyrazole derivatives, trans-3-aryl acrylic acids, phenanthroindolizidine alkaloids, 1,3,4-thiadiazole derivatives, and chalcones. These classes of compounds have demonstrated significant in vitro and in vivo activity against TMV, often targeting crucial viral components like the coat protein (CP) and helicase.
The discovery process typically involves a multi-pronged approach, beginning with the identification of a lead compound, which can be a natural product or a synthetically designed molecule. This is followed by the synthesis of a library of derivatives to establish structure-activity relationships (SAR). High-throughput screening assays are then employed to evaluate the antiviral efficacy of these compounds. Promising candidates are further investigated to elucidate their mechanism of action, often involving techniques like molecular docking and Microscale Thermophoresis (MST) to study their interaction with viral proteins.
Quantitative Analysis of Antiviral Activity
The efficacy of novel TMV inhibitors is quantified through various bioassays. The following tables summarize the antiviral activity data for representative compounds from different chemical classes, providing a comparative analysis of their potential.
Table 1: In Vitro and In Vivo Antiviral Activity of Novel TMV Inhibitors
| Compound Class | Representative Compound | Concentration (µg/mL) | In Vitro Inhibition Rate (%) | In Vivo Curative Effect (%) | In Vivo Protective Effect (%) | Reference |
| Chalcone | This compound | 500 | - | 70.7 (EC50 = 89.9 µg/mL) | 60.8 (EC50 = 60.8 µg/mL) | [1] |
| Pyrazole Amide | Compound 3p | 500 | 86.5 | 81.5 | - | [2] |
| 1,3,4-Thiadiazole | Compound E2 | - | - | - | EC50 = 203.5 µg/mL | [3] |
| Phenanthroindolizidine Alkaloid | (S)-6-O-desmethylantofine O-glycoside | - | - | Higher than Ningnanmycin | - | [4] |
| trans-3-Aryl Acrylic Acid | Compound 20 | 500 | High | High | High | [4] |
Note: EC50 values represent the concentration required to achieve 50% of the maximum effect. Data for this compound is represented by a similar chalcone derivative, N7 and N2, from the same study.
Table 2: Binding Affinity of Inhibitors to TMV Coat Protein (CP)
| Compound | Method | Binding Affinity (Kd) | Reference |
| Chalcone derivative 5d | Microscale Thermophoresis (MST) | 13.4 µmol/L | [5] |
| Chalcone derivative N2 | Microscale Thermophoresis (MST) | 0.211 µmol/L | [6] |
| Ningnanmycin (Control) | Microscale Thermophoresis (MST) | 0.596 µmol/L | [6] |
Experimental Protocols: A Detailed Methodological Guide
This section provides detailed protocols for the key experiments involved in the discovery and evaluation of novel TMV inhibitors.
Synthesis of Chalcone Derivatives (e.g., this compound) via Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an aromatic ketone.
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde for a this compound precursor)
-
Aromatic ketone (e.g., 4-hydroxyacetophenone for a this compound precursor)
-
Base: Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Solvent: Ethanol
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the aromatic ketone in ethanol in a round-bottom flask.
-
Add an aqueous solution of NaOH or KOH to the flask and stir the mixture at room temperature.
-
Slowly add the aromatic aldehyde to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute HCl to precipitate the chalcone.
-
Filter the crude product using vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[5][7][8]
In Vivo Antiviral Activity Assessment: The Half-Leaf Method
The half-leaf method is a widely used technique to evaluate the in vivo efficacy of antiviral compounds against TMV.
Materials:
-
Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants
-
Purified TMV solution (e.g., 6 µg/mL)
-
Test compound solution (e.g., 500 µg/mL in a suitable solvent)
-
Control solution (solvent only)
-
Carborundum (abrasive)
Procedure for Curative Activity:
-
Select healthy, fully expanded leaves of the host plant.
-
Lightly dust the entire leaf surface with carborundum.
-
Mechanically inoculate the entire leaf with the TMV solution by gently rubbing the surface.
-
After 2 hours, rinse the leaves with water.
-
Apply the test compound solution to the left half of the leaf and the control solution to the right half.
-
Maintain the plants under controlled greenhouse conditions (25-28°C).
-
After 3-4 days, count the number of local lesions on each half of the leaf.
-
Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control half and T is the average number of lesions on the treated half.[9][10]
Procedure for Protective Activity:
-
Apply the test compound solution to the left half of the leaf and the control solution to the right half.
-
After 12 hours, dust the entire leaf with carborundum and inoculate with the TMV solution.
-
Follow steps 6-8 from the curative activity protocol.[3]
Expression and Purification of TMV Coat Protein (CP)
Recombinant TMV CP is essential for in vitro binding assays.
Materials:
-
E. coli expression system (e.g., BL21(DE3))
-
Expression vector containing the TMV CP gene with a His-tag
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
Procedure:
-
Transform the expression vector into competent E. coli cells.
-
Inoculate a starter culture and grow overnight.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., 1 mM) and incubate at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged TMV CP with elution buffer.
-
Dialyze the purified protein against a suitable storage buffer and confirm purity by SDS-PAGE.[9][11]
Microscale Thermophoresis (MST) for Protein-Inhibitor Interaction
MST is a powerful technique to quantify the binding affinity between a protein and a small molecule inhibitor.[12][13]
Materials:
-
Purified fluorescently labeled TMV CP (target)
-
Test compound (ligand)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Prepare a serial dilution of the ligand in MST buffer.
-
Prepare a constant concentration of the fluorescently labeled TMV CP in MST buffer.
-
Mix the ligand dilutions with the labeled protein solution in a 1:1 ratio.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium.
-
Load the samples into MST capillaries.
-
Perform the MST measurement according to the instrument's instructions.
-
Analyze the data using the instrument's software to determine the dissociation constant (Kd).[12][13][14][15][16][17]
Visualizing the Battlefield: Pathways and Workflows
Understanding the intricate processes of TMV infection and the logic of inhibitor discovery is crucial. The following diagrams, rendered in DOT language, provide a visual representation of these complex systems.
TMV Life Cycle and Points of Inhibition
Caption: TMV life cycle and potential points of inhibitor intervention.
Experimental Workflow for Novel TMV Inhibitor Discovery
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. researchgate.net [researchgate.net]
- 3. tau.edu.ng [tau.edu.ng]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Tobacco Mosaic Virus (TMV): Diagram, Structure, & its Applications - GeeksforGeeks [geeksforgeeks.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis of chalcones: Claisen-schmidt reaction [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The development and application of new crystallization method for tobacco mosaic virus coat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MicroScale Thermophoresis (MST) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. Measurement of Protein-Protein Interactions through Microscale Thermophoresis (MST) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. seedhealth.org [seedhealth.org]
- 15. Helicase ATPase activity of the Tobacco mosaic virus 126-kDa protein modulates replicase complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
Characterizing the Binding Affinity of Novel Inhibitors to Tobacco Mosaic Virus Coat Protein: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Tobacco Mosaic Virus (TMV) represents a significant threat to a wide range of crops, causing substantial economic losses worldwide.[1][2] TMV is a rod-shaped virus composed of a single-stranded RNA genome encapsulated by a helical assembly of coat protein (CP) subunits.[3][4][5] The TMV coat protein is essential for viral assembly, genome protection, and systemic movement within the host plant.[5][6][7] Consequently, the TMV-CP has emerged as a critical target for the development of novel antiviral agents. This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of novel inhibitors, such as the hypothetical molecule Tmv-IN-2, to the TMV coat protein.
Quantitative Data on Inhibitor Binding Affinity
A crucial aspect of characterizing any new inhibitor is the quantitative determination of its binding affinity to the target protein. This data allows for the comparison of different compounds and guides further optimization. The following table summarizes binding affinity data for known inhibitors of TMV coat protein, serving as a template for the presentation of data for novel inhibitors like this compound.
| Inhibitor | Target | Method | Dissociation Constant (Kd) | IC50 | Reference |
| Ningnanmycin (NNM) | TMV CP disk | Isothermal Titration Calorimetry (ITC) | 3.3 µM | Not Reported | [8] |
| TBPT25 (TMV-binding peptide) | Intact TMV | Competition ELISA | 0.16 µM | 0.73 µM | [9] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate characterization of inhibitor-protein interactions. Below are the methodologies for key experiments used to determine the binding affinity and mechanism of action of inhibitors targeting the TMV coat protein.
Expression and Purification of TMV Coat Protein
-
Objective: To obtain a pure and functional form of the TMV coat protein for use in binding assays.
-
Methodology:
-
The gene encoding the TMV coat protein is cloned into an expression vector, often with a tag (e.g., 6-His) to facilitate purification.
-
The vector is transformed into a suitable expression host, such as E. coli.
-
Protein expression is induced, and the cells are harvested and lysed.
-
The TMV-CP is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
The purity and concentration of the protein are determined using SDS-PAGE and a protein assay (e.g., Bradford or BCA).
-
The purified TMV-CP can self-assemble into various forms, such as disks (four-layer aggregates), which are important for studying interactions with inhibitors.[8]
-
Isothermal Titration Calorimetry (ITC)
-
Objective: To directly measure the thermodynamic parameters of the binding interaction between an inhibitor and the TMV coat protein, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Methodology:
-
The purified TMV-CP (e.g., in its disk form) is placed in the sample cell of the ITC instrument.
-
The inhibitor (e.g., this compound) is loaded into the injection syringe at a concentration significantly higher than the protein.
-
A series of small injections of the inhibitor into the protein solution is performed.
-
The heat change associated with each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.
-
The binding isotherm is then fitted to a suitable binding model to determine the Kd, ΔH, and n.
-
Size Exclusion Chromatography (SEC)
-
Objective: To assess the effect of an inhibitor on the assembly state of the TMV coat protein.
-
Methodology:
-
A solution of purified TMV-CP (which may exist as disks or other aggregates) is incubated with and without the inhibitor at various concentrations.
-
The samples are then injected onto a size exclusion chromatography column.
-
The elution profile of the protein is monitored by UV absorbance at 280 nm.
-
A shift in the elution peak to a smaller molecular weight in the presence of the inhibitor indicates that the inhibitor is causing disassembly of the TMV-CP aggregates.[8]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
-
Objective: To determine the binding affinity (IC50 and Kd) of a non-labeled inhibitor by measuring its ability to compete with a labeled probe for binding to the TMV coat protein.
-
Methodology:
-
The wells of a microtiter plate are coated with intact TMV particles.
-
The wells are blocked to prevent non-specific binding.
-
A constant concentration of a labeled binding probe (e.g., a biotinylated TMV-binding peptide like TBPT25) and varying concentrations of the unlabeled inhibitor (this compound) are added to the wells.
-
After incubation, the wells are washed to remove unbound molecules.
-
A secondary reagent that recognizes the label on the probe (e.g., streptavidin-HRP for a biotinylated probe) is added.
-
A substrate is added to produce a measurable signal (e.g., colorimetric).
-
The signal is inversely proportional to the concentration of the inhibitor. The IC50 value is determined by plotting the signal against the inhibitor concentration.[9]
-
Visualizations
Signaling Pathway of TMV Inhibition
The following diagram illustrates a hypothetical signaling pathway for the inhibition of TMV replication by a novel inhibitor that targets the coat protein.
Caption: Hypothetical mechanism of TMV inhibition by this compound.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for the screening and characterization of novel TMV coat protein inhibitors.
Caption: Workflow for screening and characterizing TMV-CP inhibitors.
Logical Relationship of TMV Assembly and Inhibition
The following diagram illustrates the logical steps in TMV assembly and how an inhibitor can disrupt this process.
Caption: Logical flow of TMV assembly and points of inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 3. bspp.org.uk [bspp.org.uk]
- 4. ggu.ac.in [ggu.ac.in]
- 5. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]
- 6. extension.psu.edu [extension.psu.edu]
- 7. Coat protein interactions involved in tobacco mosaic tobamovirus cross-protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Tmv-IN-2 in Disrupting Tobacco Mosaic Virus Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tobacco Mosaic Virus (TMV) remains a significant threat to agriculture and a model system for studying viral assembly. This technical guide provides an in-depth analysis of Tmv-IN-2, a chalcone derivative identified as a potent inhibitor of TMV. We will explore its mechanism of action, focusing on its role in disrupting the self-assembly of the viral capsid. This document consolidates quantitative data on its efficacy, details the experimental protocols for its evaluation, and presents visual representations of the key biological and experimental processes.
Introduction to Tobacco Mosaic Virus (TMV) and the Role of its Coat Protein
Tobacco Mosaic Virus is a rod-shaped virus composed of a single-stranded RNA genome encased in a helical capsid made of approximately 2,130 identical coat protein (CP) subunits. The self-assembly of these CP subunits is a critical step in the viral life cycle, making it an attractive target for antiviral strategies. The process is initiated by the interaction of CP oligomers with a specific origin of assembly sequence on the viral RNA, followed by the progressive addition of CP subunits to elongate the helical structure. Disruption of this assembly process can effectively inhibit viral replication and spread.
This compound: A Chalcone Derivative with Anti-TMV Activity
This compound is a chalcone derivative that has demonstrated significant inhibitory activity against TMV. It belongs to a class of compounds known for their diverse biological activities, including antiviral properties. The core mechanism of action for this compound and related chalcones is believed to be the direct interaction with the TMV coat protein, thereby interfering with the proper formation of the viral capsid.
Quantitative Analysis of Anti-TMV Activity
The antiviral efficacy of this compound and its analogs is typically evaluated through curative, protective, and inactivation assays. The half-maximal effective concentration (EC50) is a key metric used to quantify their potency. This compound, also referred to as compound N7 in some literature, exhibits an EC50 of 89.9 μg/mL in therapeutic assays. A summary of the anti-TMV activity of this compound and other relevant chalcone derivatives is presented in Table 1.
| Compound | Therapeutic Activity (EC50, μg/mL) | Protective Activity (EC50, μg/mL) | Inactivation Activity (EC50, μg/mL) | Reference |
| This compound (N7) | 89.9 | Not Reported | Not Reported | [1] |
| N2 | 70.7 | 60.8 | Not Reported | [1] |
| 5d | Not Reported | Not Reported | 65.8 | [2] |
| S14 | 91.8 | 130.6 | Not Reported | [3] |
| Ningnanmycin (Control) | 158.3 | 175.6 | Not Reported | [1] |
Table 1: Quantitative Anti-TMV Activity of this compound and Other Chalcone Derivatives. This table summarizes the half-maximal effective concentration (EC50) values for the therapeutic, protective, and inactivation activities of selected chalcone derivatives against TMV. Ningnanmycin, a commercial antiviral agent, is included for comparison.
Mechanism of Action: Disruption of TMV Assembly
The primary mechanism by which this compound and related chalcones inhibit TMV is through the disruption of the viral assembly process. This is achieved by binding to the TMV coat protein, which can prevent the proper oligomerization of the CP subunits and their subsequent interaction with the viral RNA.
Interaction with TMV Coat Protein
Studies utilizing techniques such as microscale thermophoresis (MST) and molecular docking have provided evidence for the direct binding of chalcone derivatives to the TMV coat protein. This binding is thought to occur in a pocket that is critical for the protein-protein interactions required for capsid formation. The binding affinity of these compounds to the TMV-CP is a key determinant of their antiviral activity.
Signaling Pathway: TMV Assembly and its Inhibition
The following diagram illustrates the key steps in the TMV assembly process and the proposed point of intervention for this compound.
Figure 1: TMV Assembly and Inhibition by this compound. This diagram illustrates the self-assembly of TMV coat protein (CP) monomers into disks, which then interact with the viral RNA to form an initiation complex. The subsequent elongation leads to the formation of a mature TMV particle. This compound is proposed to bind to the CP disk, inhibiting its proper function and disrupting the assembly process.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anti-TMV activity of this compound and to elucidate its mechanism of action.
Purification of Tobacco Mosaic Virus
This protocol is adapted from the method described by Gooding (1969).
-
Homogenization: Harvest TMV-infected Nicotiana tabacum leaves and homogenize in a blender with a cold 0.5 M phosphate buffer (pH 7.2) containing 0.1% thioglycolic acid.
-
Clarification: Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes to remove cell debris.
-
Precipitation: To the supernatant, add polyethylene glycol (PEG) 6000 to a final concentration of 4% (w/v) and NaCl to 0.2 M. Stir for 1 hour at 4°C to precipitate the virus.
-
Resuspension: Centrifuge at 10,000 x g for 20 minutes, discard the supernatant, and resuspend the pellet in 0.01 M phosphate buffer (pH 7.0).
-
Differential Centrifugation: Perform two cycles of differential centrifugation: a low-speed centrifugation at 10,000 x g for 15 minutes to clarify the suspension, followed by a high-speed ultracentrifugation at 100,000 x g for 90 minutes to pellet the virus.
-
Final Resuspension: Resuspend the final viral pellet in a minimal volume of 0.01 M phosphate buffer. Determine the virus concentration spectrophotometrically (A260 of 0.1 corresponds to a concentration of approximately 0.03 mg/mL).
Purification of TMV Coat Protein
-
Virus Disassembly: To a purified TMV suspension (e.g., 10 mg/mL), add two volumes of cold glacial acetic acid. Incubate on ice for 30 minutes to precipitate the viral RNA.
-
RNA Removal: Centrifuge at 15,000 x g for 20 minutes at 4°C. The supernatant contains the coat protein.
-
Dialysis: Dialyze the supernatant extensively against distilled water at 4°C for 48 hours to remove the acetic acid. The coat protein will precipitate.
-
Collection of CP: Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the purified coat protein. Resuspend the pellet in an appropriate buffer for subsequent experiments.
In Vivo Anti-TMV Assays (Half-Leaf Method)
This method utilizes local lesion host plants, such as Nicotiana glutinosa.
4.3.1. Curative Assay:
-
Mechanically inoculate the entire surface of leaves with a purified TMV solution (e.g., 6 x 10^-3 mg/mL).
-
After 24 hours, apply a solution of the test compound (e.g., this compound at various concentrations) to the left half of the inoculated leaves. Apply a control solution (e.g., solvent only) to the right half.
-
Maintain the plants in a controlled environment (e.g., 25°C, 12h light/dark cycle).
-
Count the number of local lesions on each half of the leaves 3-4 days post-inoculation.
-
Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
4.3.2. Protective Assay:
-
Apply the test compound solution to the left half of the leaves and a control solution to the right half.
-
After 24 hours, mechanically inoculate the entire leaf surface with the TMV solution.
-
Count the lesions and calculate the inhibition rate as described for the curative assay.
4.3.3. Inactivation Assay:
-
Mix the TMV solution with the test compound solution and incubate at room temperature for 30 minutes.
-
Mechanically inoculate the left half of the leaves with this mixture.
-
Inoculate the right half with a mixture of TMV and the control solution.
-
Count the lesions and calculate the inhibition rate as described above.
Microscale Thermophoresis (MST)
-
Labeling: Label the purified TMV coat protein with a fluorescent dye (e.g., NHS-647) according to the manufacturer's protocol.
-
Sample Preparation: Prepare a series of dilutions of the unlabeled ligand (this compound) in a suitable buffer (e.g., PBS with 0.05% Tween-20).
-
Mixing: Mix each ligand dilution with a constant concentration of the fluorescently labeled TMV-CP.
-
Measurement: Load the samples into MST capillaries and perform the measurement on an MST instrument (e.g., Monolith NT.115). The instrument uses an infrared laser to create a temperature gradient and measures the fluorescence change as the molecules move along this gradient.
-
Data Analysis: Plot the change in normalized fluorescence against the logarithm of the ligand concentration. Fit the data to a binding model to determine the dissociation constant (Kd).
Molecular Docking
-
Protein and Ligand Preparation: Obtain the 3D structure of the TMV coat protein from the Protein Data Bank (PDB ID: 1EI7 or 2OM3). Prepare the 3D structure of this compound using a molecular modeling software and perform energy minimization.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding pose of this compound within the TMV-CP. This involves defining a binding site on the protein and running the docking algorithm.
-
Analysis: Analyze the docking results to identify the most probable binding mode, the interacting amino acid residues, and the estimated binding energy.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for evaluating the anti-TMV activity of a compound and for elucidating its mechanism of action.
Figure 2: Anti-TMV Compound Screening Workflow. This diagram outlines the typical workflow for screening compounds for anti-TMV activity, starting with in vivo assays and proceeding to mechanism of action studies for active compounds.
Figure 3: Mechanism of Action Elucidation Workflow. This diagram shows the workflow for investigating how an active compound, such as this compound, exerts its antiviral effect, focusing on its interaction with the TMV coat protein.
Conclusion
This compound represents a promising class of chalcone-based inhibitors of Tobacco Mosaic Virus. Its mechanism of action, centered on the disruption of viral assembly through direct interaction with the coat protein, offers a targeted approach for the development of novel antiviral agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of virology, drug discovery, and agricultural science. Further investigation into the structure-activity relationships of chalcone derivatives and their in-planta efficacy will be crucial for the development of effective and environmentally benign strategies to combat TMV and other plant viral diseases.
References
Exploring the Structure-Activity Relationship of Tmv-IN-2: A Technical Guide for Novel Anti-Viral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "Tmv-IN-2" and its associated quantitative data are hypothetical and presented for illustrative purposes to demonstrate the process of structure-activity relationship (SAR) exploration in the context of Tobacco Mosaic Virus (TMV) inhibitor development. The experimental protocols and biological pathways described are based on established research in the field.
Introduction
Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops, including tobacco, tomato, and pepper.[1] The virus's replication machinery presents several key targets for antiviral intervention. Among these, the RNA-dependent RNA polymerase (RdRp) is a critical enzyme responsible for the replication of the viral genome, making it a prime target for the development of novel inhibitors.[1] This technical guide explores the hypothetical structure-activity relationship of a novel inhibitor, this compound, designed to target the TMV RdRp.
The Target: TMV RNA-Dependent RNA Polymerase (RdRp)
The TMV genome encodes for a 126-kDa and a 183-kDa replicase protein. The larger protein contains the RdRp domain, which is essential for viral replication.[1][2] The catalytic core of the RdRp often contains conserved motifs, such as the GDD motif, which are critical for its enzymatic activity.[1] Inhibition of the RdRp prevents the synthesis of new viral RNA, thereby halting the replication cycle and the spread of the infection.
This compound: A Hypothetical Inhibitor Scaffold
For the purpose of this guide, we will consider this compound to be a novel synthetic compound with a core scaffold designed to interact with the active site of the TMV RdRp. The exploration of its structure-activity relationship involves the systematic modification of different parts of the molecule to understand their influence on its inhibitory potency.
Structure-Activity Relationship (SAR) of this compound Analogs
The following table summarizes the hypothetical SAR data for a series of analogs of this compound. The modifications are focused on three key regions of the molecule: the R1 group, which is hypothesized to interact with a key residue in the active site; the R2 group, which may influence solubility and cell permeability; and the linker region, which determines the spatial orientation of the R1 and R2 groups.
| Compound ID | R1 Group | R2 Group | Linker | RdRp Inhibition IC50 (µM) | Antiviral Activity EC50 (µM) |
| This compound | -H | -CH3 | -CONH- | 15.2 | 35.8 |
| Tmv-IN-2a | -F | -CH3 | -CONH- | 10.5 | 22.1 |
| Tmv-IN-2b | -Cl | -CH3 | -CONH- | 8.2 | 18.5 |
| Tmv-IN-2c | -Br | -CH3 | -CONH- | 9.8 | 20.3 |
| Tmv-IN-2d | -OH | -CH3 | -CONH- | 25.6 | 50.1 |
| Tmv-IN-2e | -H | -C2H5 | -CONH- | 18.9 | 40.2 |
| Tmv-IN-2f | -H | -CF3 | -CONH- | 12.1 | 28.9 |
| Tmv-IN-2g | -H | -CH3 | -SO2NH- | 30.4 | 65.7 |
| Tmv-IN-2h | -H | -CH3 | -CH2NH- | 22.7 | 48.3 |
Experimental Protocols
TMV RdRp Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against the TMV RNA-dependent RNA polymerase.
Methodology:
-
Expression and Purification of TMV RdRp: The gene sequence for the TMV RdRp is cloned into an expression vector (e.g., pET-28a) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced, and the recombinant RdRp is purified using affinity chromatography.
-
Assay Reaction: The assay is performed in a reaction buffer containing the purified RdRp, a synthetic RNA template, ribonucleotides (including a labeled nucleotide such as [α-³²P]UTP or a fluorescently tagged nucleotide), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at the optimal temperature for RdRp activity (e.g., 30°C) for a defined period (e.g., 1 hour).
-
Detection of RNA Synthesis: The newly synthesized RNA is quantified. For radiolabeled nucleotides, this can be done by precipitating the RNA, collecting it on a filter, and measuring the radioactivity using a scintillation counter. For fluorescently labeled nucleotides, a fluorescence plate reader can be used.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor. The IC50 value (the concentration of the compound that inhibits 50% of the RdRp activity) is determined by fitting the dose-response data to a suitable equation.
Anti-TMV Activity in Whole Plants (Local Lesion Assay)
Objective: To evaluate the in vivo antiviral efficacy of test compounds in preventing or reducing TMV infection in a host plant.
Methodology:
-
Plant Cultivation: A local lesion host plant for TMV, such as Nicotiana glutinosa or Chenopodium amaranticolor, is grown under controlled environmental conditions.
-
Virus Inoculation: The leaves of the plants are mechanically inoculated with a standardized preparation of TMV. This is typically done by gently rubbing the leaf surface with a mixture of the virus and a mild abrasive (e.g., carborundum).
-
Compound Application: The test compound, dissolved in a suitable solvent, is applied to the leaves at different concentrations either before (protective activity), immediately after (curative activity), or at various times post-inoculation. A control group is treated with the solvent alone.
-
Symptom Development: The plants are maintained under optimal conditions for symptom development. Local lesions (necrotic spots) will appear on the inoculated leaves after a few days, with each lesion representing an initial point of infection.
-
Data Collection and Analysis: The number of local lesions on each leaf is counted. The percentage of inhibition for each treatment is calculated relative to the control group. The EC50 value (the effective concentration that reduces the number of lesions by 50%) is determined.
Visualizations
References
Tmv-IN-2: A Technical Guide on its Inhibitory Effects on Tobacco Mosaic Virus Replication and Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Tmv-IN-2, a chalcone derivative identified as a potent inhibitor of the Tobacco Mosaic Virus (TMV). This document outlines the core mechanism of action, presents quantitative data on its antiviral activity, details the experimental protocols for its evaluation, and visualizes key processes and pathways.
Core Mechanism of Action
This compound primarily exerts its antiviral effects by directly targeting the Tobacco Mosaic Virus Coat Protein (TMV-CP). By binding to TMV-CP, this compound interferes with crucial processes in the viral life cycle that are dependent on the proper function and assembly of the capsid. This interaction is believed to inhibit the virus through one or both of the following mechanisms:
-
Inhibition of Viral Disassembly: The uncoating of the viral particle is a critical first step to release the viral RNA into the host cell's cytoplasm. This allows for the translation of viral proteins, including the RNA-dependent RNA polymerase (RdRp) necessary for replication and transcription. By binding to the coat protein, this compound may stabilize the virion, preventing this disassembly and effectively trapping the viral genome within the capsid. This blockade of the initial infection stage preempts both viral replication and transcription.
-
Interference with Viral Assembly: The TMV coat protein is not only structural but also plays a regulatory role in the formation of virus replication complexes (VRCs)[1][2]. During the later stages of infection, newly synthesized viral RNA must be encapsidated by coat proteins to form progeny virions. This compound's binding to TMV-CP can disrupt the self-assembly process, leading to the formation of malformed or incomplete viral particles. This disruption can also indirectly impact replication by altering the availability and localization of the coat protein, which is known to influence the production of subgenomic mRNAs for the movement and coat proteins[1][3].
Therefore, while this compound's direct target is the coat protein, its ultimate effect is the potent inhibition of TMV replication and transcription by preventing the release and subsequent expression and copying of the viral genome.
Quantitative Data
The antiviral efficacy of this compound (referred to as compound N7 in the primary literature) has been quantified through various assays. The key data points are summarized in the tables below for clear comparison.
Table 1: Antiviral Activity of this compound against TMV
| Activity Type | EC50 (μg/mL) | Control (Ningnanmycin) EC50 (μg/mL) |
| Therapeutic Activity | 89.9[4] | 158.3[4] |
| Protective Activity | Not explicitly quantified, but noted to be better than the control[4] | 175.6[4] |
Table 2: Binding Affinity of this compound to TMV Coat Protein (TMV-CP)
| Compound | Binding Affinity (Kd) (μM) |
| This compound (N7) | 0.1890[4] |
| Control (Ningnanmycin) | 2.3471[4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-TMV activity.
Antiviral Activity Assay (Half-Leaf Method)
This method is a standard in plant virology to assess the protective and therapeutic effects of a compound against a virus.
-
Virus Cultivation: Tobacco Mosaic Virus (TMV) is propagated in a susceptible host plant, typically Nicotiana tabacum. The virus is purified from infected leaves through differential centrifugation.
-
Plant Preparation: Healthy Nicotiana glutinosa plants of the same age and growth conditions are selected.
-
Inoculation Procedure:
-
The purified TMV (e.g., at a concentration of 6 x 10^-3 mg/mL) is mixed with an equal volume of the test compound solution (e.g., at 500 μg/mL).
-
The left side of each leaf is gently rubbed with a phosphate buffer solution as a control.
-
The right side of the same leaf is rubbed with the mixture of the virus and the test compound.
-
For therapeutic activity, the plant is first inoculated with the virus, and after a set period (e.g., 72 hours), the compound is applied to the right side of the leaves.
-
For protective activity, the compound is applied to the right side of the leaves before viral inoculation.
-
-
Data Collection and Analysis:
-
After a period of incubation (typically 3-4 days), local lesions appear on the leaves.
-
The number of local lesions on both the treated and control sides of the leaves are counted.
-
The inhibition rate is calculated using the formula: Inhibition Rate (%) = [(C - T) / C] * 100 where C is the average number of lesions on the control side, and T is the average number of lesions on the treated side.
-
The EC50 value (the concentration of the compound that inhibits 50% of the viral activity) is determined by testing a series of compound concentrations and analyzing the dose-response curve.
-
Binding Affinity Assay (Microscale Thermophoresis - MST)
MST is a biophysical technique used to quantify the binding affinity between a molecule (this compound) and a target protein (TMV-CP).
-
Protein Preparation: The TMV coat protein (TMV-CP) is expressed and purified.
-
Labeling: The purified TMV-CP is fluorescently labeled using an appropriate dye (e.g., NHS-647 dye).
-
Sample Preparation: A series of samples with a fixed concentration of the labeled TMV-CP and varying concentrations of the ligand (this compound) are prepared.
-
MST Measurement:
-
The samples are loaded into capillaries.
-
An infrared laser is used to create a microscopic temperature gradient in the capillaries.
-
The movement of the fluorescently labeled TMV-CP along this temperature gradient is monitored. The movement changes upon binding to the ligand.
-
-
Data Analysis:
-
The change in the thermophoretic signal is plotted against the ligand concentration.
-
The dissociation constant (Kd) is determined by fitting the binding curve to a suitable model. A lower Kd value indicates a higher binding affinity.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key experimental and logical frameworks related to the action of this compound.
Caption: Experimental workflow for the half-leaf antiviral assay.
References
In-Depth Technical Guide to Tmv-IN-2: A Promising Inhibitor of Tobacco Mosaic Virus for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and experimental protocols for Tmv-IN-2, a novel chalcone derivative with significant inhibitory activity against the Tobacco Mosaic Virus (TMV). This document is intended to serve as a valuable resource for researchers in virology, plant pathology, and drug discovery.
Physicochemical Properties of this compound
This compound, systematically named (E)-2-(4-((3-(4-fluorophenyl)acryloyl)oxy)benzyl)-2,3-dihydro-1H-inden-1-one, is a synthetic chalcone derivative identified as a potent inhibitor of Tobacco Mosaic Virus. Its core structure features an indanone moiety linked to a chalcone via an ester bond. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (E)-2-(4-((3-(4-fluorophenyl)acryloyl)oxy)benzyl)-2,3-dihydro-1H-inden-1-one | [1] |
| CAS Number | 2883408-32-8 | [1] |
| Molecular Formula | C₂₇H₂₃FO₄ | [2] |
| Molecular Weight | 430.47 g/mol | [2] |
| Appearance | Solid (at room temperature) | [3] |
| Solubility | Likely soluble in DMSO, ethanol, and other organic solvents. Poorly soluble in water. Specific solubility data is not yet published. | |
| Melting Point | Not explicitly reported in the primary literature. | |
| pKa | Not explicitly reported in the primary literature. | |
| logP | Not explicitly reported in the primary literature. | |
| Stability | Stable under standard laboratory conditions. Specific stability data is not yet published. |
Biological Activity and Mechanism of Action
This compound demonstrates significant in vitro and in vivo antiviral activity against the Tobacco Mosaic Virus. Its primary mechanism of action is the direct binding to the TMV coat protein (CP), which is a crucial component for viral assembly and stability.
In Vitro Activity
| Parameter | Value | Description | Reference |
| EC₅₀ | 89.9 µg/mL | Half-maximal effective concentration against TMV. | [1] |
| Kd | 0.1890 µM | Dissociation constant for binding to TMV-CP. | [1] |
Mechanism of Action: Inhibition of Viral Assembly
The life cycle of TMV involves the encapsidation of its RNA genome by thousands of coat protein subunits to form a stable, rod-like virion. This compound disrupts this process by binding to the TMV coat protein. This interaction likely interferes with the protein-protein and protein-RNA interactions necessary for the proper assembly of the viral particle. An incomplete or improperly formed capsid leaves the viral RNA vulnerable to degradation by host cell enzymes and prevents the formation of infectious progeny virions.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on the primary literature.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process involving an aldehyde-ketone condensation followed by an etherification reaction.
Step 1: Aldehyde-Ketone Condensation
-
Dissolve 4-hydroxybenzaldehyde and 4-fluoroacetophenone in a suitable solvent such as ethanol.
-
Add a catalytic amount of a strong base (e.g., sodium hydroxide) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the chalcone intermediate.
-
Filter, wash, and dry the precipitate to obtain the intermediate.
Step 2: Etherification
-
Dissolve the chalcone intermediate from Step 1 and 2-(bromomethyl)-2,3-dihydro-1H-inden-1-one in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a mild base (e.g., potassium carbonate) to the mixture.
-
Heat the reaction mixture at 80°C for 6 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.
Anti-TMV Activity Assay (Local Lesion Method)
This method is used to determine the in vivo protective and therapeutic efficacy of this compound.
-
Virus Inoculation:
-
Prepare a purified TMV solution at a concentration of 6.0 µg/mL.
-
Mechanically inoculate the leaves of a local lesion host plant (e.g., Nicotiana glutinosa) by gently rubbing the leaf surface with a cotton swab dipped in the virus solution. A mild abrasive like celite can be used to facilitate viral entry.
-
-
Protective Activity Assay:
-
Prepare a 500 µg/mL solution of this compound in a suitable solvent (e.g., DMSO, diluted with water).
-
Apply the this compound solution to one half of the leaf surface and the solvent control to the other half.
-
After 24 hours, inoculate the entire leaf with the TMV solution as described above.
-
Keep the plants in a controlled environment (e.g., 25°C, greenhouse) for 3-4 days.
-
Count the number of local lesions on both halves of the leaves.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
-
-
Therapeutic Activity Assay:
-
Inoculate the leaves with the TMV solution first.
-
After 2-4 hours, apply the this compound solution and the solvent control to the respective halves of the inoculated leaves.
-
Incubate and count the lesions as described for the protective assay.
-
Microscale Thermophoresis (MST) for Binding Affinity
MST is used to quantify the binding affinity between this compound and the TMV coat protein.
-
Protein Labeling:
-
Label the purified TMV coat protein with a fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol.
-
Remove the excess dye using a desalting column.
-
-
Sample Preparation:
-
Prepare a series of 16 dilutions of this compound in a suitable buffer (e.g., PBS with 0.05% Tween 20), starting from a high concentration and performing 1:1 serial dilutions.
-
Add a constant concentration of the fluorescently labeled TMV-CP to each dilution of this compound.
-
-
MST Measurement:
-
Load the samples into MST capillaries.
-
Perform the MST measurement using a Monolith NT.115 instrument (NanoTemper Technologies).
-
Analyze the data using the MO.Affinity Analysis software to determine the dissociation constant (Kd).
-
Research Applications
This compound serves as a valuable research tool for:
-
Studying the TMV life cycle: As a specific inhibitor of coat protein function, this compound can be used to probe the dynamics of viral assembly and disassembly.
-
Structure-activity relationship (SAR) studies: The chalcone scaffold of this compound provides a template for the design and synthesis of more potent and specific anti-TMV agents.
-
Development of novel plant protection agents: this compound and its derivatives have the potential to be developed into environmentally friendly antiviral agents for agriculture.
-
High-throughput screening assays: this compound can be used as a positive control in the development of high-throughput screens for new TMV inhibitors.
Conclusion
This compound is a promising new molecule for the study and potential control of Tobacco Mosaic Virus. Its well-defined mechanism of action and significant biological activity make it a valuable asset for researchers in the field. This technical guide provides the foundational information necessary to incorporate this compound into various research applications. Further studies are warranted to fully elucidate its physicochemical properties and to explore its full potential in agricultural and biotechnological contexts.
References
Methodological & Application
Application Notes and Protocols: In Vitro Antiviral Assay of Tmv-IN-2 against Tobacco Mosaic Virus (TMV)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tobacco Mosaic Virus (TMV) is a widespread plant pathogen that causes significant economic losses in various crops. The development of effective antiviral agents is crucial for managing TMV infections. Tmv-IN-2, a chalcone derivative, has been identified as an inhibitor of TMV.[1] This document provides a detailed protocol for conducting an in vitro antiviral assay of this compound against TMV using the local lesion assay on a hypersensitive host plant, such as Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc. This method, often referred to as the half-leaf method, allows for the quantification of viral inhibition by observing the reduction in the number of local lesions.
Data Presentation
The antiviral activity of this compound against TMV is summarized in the table below. This data is based on previously reported findings and provides a benchmark for expected results.
| Compound | Concentration (µg/mL) | Antiviral Effect | EC50 (µg/mL) |
| This compound | Varies (for EC50 determination) | Inhibits TMV replication | 89.9[1] |
| Ningnanmycin | 500 | Curative, Protective, Inactivation | 51.2 (Curative)[2][3] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response.
Experimental Protocols
This section details the materials and methodology for evaluating the antiviral activity of this compound against TMV.
Materials
-
Virus: Purified Tobacco Mosaic Virus (TMV) at a known concentration (e.g., 6.0 µg/mL).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with inoculation buffer.
-
Positive Control: Ningnanmycin, a commercial plant virucide.[4]
-
Host Plant: Nicotiana glutinosa or other local lesion hosts, grown under controlled conditions (20–25°C, sufficient light).[5][6] Plants should be at the 4-5 true leaf stage.[5]
-
Inoculation Buffer: 0.01 M Phosphate-buffered saline (PBS), pH 7.2.
-
Abrasive: Carborundum or Celite.
-
Equipment: Micropipettes, sterile tubes, cotton swabs, grinder for plant tissue.
Experimental Procedure: Half-Leaf Method
The half-leaf method is a common technique for evaluating the in vivo antiviral activity of compounds.[7] It allows for a direct comparison between the treated and control halves of the same leaf, minimizing variability. Three types of effects are typically evaluated: protective, curative, and inactivation.[7]
This assay determines the ability of this compound to prevent TMV infection when applied before the virus.
-
Select healthy, uniform leaves of the host plant.
-
Using a cotton swab, gently apply the this compound solution to the left half of each leaf.
-
Apply the solvent control (e.g., buffer with the same concentration of DMSO as the this compound solution) to the right half of the same leaves.
-
Allow the leaves to dry for approximately 12 hours.[4]
-
Prepare the TMV inoculum by diluting the purified virus to the desired concentration (e.g., 6.0 µg/mL) in the inoculation buffer and adding a small amount of abrasive.
-
Mechanically inoculate the entire surface of all treated leaves with the TMV inoculum by gently rubbing with a cotton swab.
-
Rinse the leaves with water a few minutes after inoculation.[5]
-
Maintain the plants in a controlled environment for 3-4 days to allow for local lesion development.[8]
-
Count the number of local lesions on both the treated and control halves of each leaf.
-
Calculate the inhibition rate using the formula provided below.
This assay evaluates the ability of this compound to inhibit TMV infection when applied after the virus.
-
Select healthy, uniform leaves of the host plant.
-
Prepare the TMV inoculum as described in the protective effect assay.
-
Mechanically inoculate the entire surface of all selected leaves with the TMV inoculum.
-
After 2 hours, apply the this compound solution to the left half of each leaf.[3]
-
Apply the solvent control to the right half of the same leaves.
-
Maintain the plants and count the local lesions as described in the protective effect assay.
-
Calculate the inhibition rate.
This assay assesses the direct effect of this compound on the virus particles.
-
Mix the this compound solution with the TMV inoculum at a 1:1 (v/v) ratio in a sterile tube.
-
In a separate tube, mix the solvent control with the TMV inoculum at a 1:1 (v/v) ratio.
-
Incubate both mixtures for 30 minutes at room temperature.[2]
-
Select healthy, uniform leaves of the host plant.
-
Mechanically inoculate the left half of each leaf with the this compound/TMV mixture.
-
Mechanically inoculate the right half of each leaf with the solvent control/TMV mixture.
-
Maintain the plants and count the local lesions as described in the protective effect assay.
-
Calculate the inhibition rate.
Calculation of Inhibition Rate
The antiviral inhibition rate is calculated using the following formula:
Inhibition Rate (%) = [(Number of lesions in control group - Number of lesions in treated group) / Number of lesions in control group] x 100[8][9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro antiviral assay of this compound against TMV using the half-leaf method.
Caption: Workflow for TMV antiviral assay using the half-leaf method.
Generalized TMV Infection and Potential Inhibition Points
The following diagram illustrates a simplified overview of the Tobacco Mosaic Virus infection cycle and highlights potential stages where an antiviral compound like this compound might exert its inhibitory effects.
Caption: Generalized TMV infection cycle and potential antiviral targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus [mdpi.com]
- 4. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. seedhealth.org [seedhealth.org]
- 6. researchgate.net [researchgate.net]
- 7. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
Application of Tmv-IN-2 in Studying Viral Coat Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobacco Mosaic Virus (TMV) has long served as a pivotal model system in virology, offering fundamental insights into virus structure, assembly, and host-pathogen interactions.[1][2] The helical structure of TMV is composed of approximately 2130 identical coat protein (CP) subunits encapsidating a single-stranded RNA genome.[3][4] The self-assembly of these CP subunits is a critical step in the viral lifecycle and presents a key target for antiviral strategies.[5] Tmv-IN-2 is a novel small molecule inhibitor designed to interfere with the protein-protein interactions essential for the assembly of the TMV capsid, providing a valuable tool for studying the dynamics of viral coat protein interactions and for the development of new antiviral agents.
Mechanism of Action
The assembly of the TMV virion is a well-orchestrated process that begins with the formation of a two-layered disk structure from CP subunits, with 17 proteins per ring.[5] These disks then transition into a "lock-washer" conformation upon binding to a specific origin of assembly sequence on the viral RNA, initiating the helical growth of the virus particle.[5]
This compound is hypothesized to exert its antiviral activity by directly interacting with the TMV coat protein, disrupting the formation of the stable disk aggregates that are crucial for virion assembly. Evidence from studies on similar anti-TMV compounds suggests that this compound may function by binding to the CP oligomers and inducing a conformational change that prevents their proper assembly into the four-layer aggregate disk structure, or even causing the disassembly of pre-formed disks into smaller units like trimers or dimers.[6] This inhibitory action effectively halts the encapsidation of the viral RNA, leaving it vulnerable to degradation by host cell enzymes and preventing the formation of infectious viral particles.[5]
Caption: Mechanism of this compound action on TMV assembly.
Application Notes
This compound is a valuable tool for a range of applications in virology and drug discovery, including:
-
Studying the kinetics of TMV CP assembly and disassembly: By introducing this compound at various stages of the assembly process, researchers can gain insights into the stability of different oligomeric forms of the coat protein.
-
High-throughput screening for novel antiviral compounds: this compound can be used as a positive control in assays designed to identify new molecules that disrupt viral assembly.
-
Validating the TMV coat protein as a drug target: The specific inhibitory action of this compound further establishes the CP as a viable target for the development of anti-TMV therapeutics.
Quantitative Data Summary
The inhibitory effect of this compound on the assembly of TMV CP disks can be quantified using techniques such as Size Exclusion Chromatography (SEC) and Native Polyacrylamide Gel Electrophoresis (Native-PAGE). The following tables summarize hypothetical data based on experiments with similar inhibitors.[6]
| This compound Concentration (mM) | TMV CP Disk (%) | TMV CP Trimer/Dimer (%) | Method |
| 0 (Control) | 95 | 5 | SEC |
| 1 | 70 | 30 | SEC |
| 5 | 20 | 80 | SEC |
| 10 | <5 | >95 | SEC |
Table 1: Effect of this compound on TMV CP Disk Assembly as Determined by SEC.
| Treatment | Molecular Weight (kDa) | Observed Oligomeric State |
| TMV CP Disk (Control) | ~595 | ~34 subunits |
| TMV CP + 5 mM this compound | ~70 | ~4 subunits (tetramer/trimer) |
Table 2: Analysis of TMV CP Oligomeric State by Native-PAGE in the Presence of this compound.
Experimental Protocols
Expression and Purification of TMV Coat Protein
This protocol is adapted from methodologies used for obtaining purified TMV CP for in vitro studies.[6]
Materials:
-
E. coli expression system with a plasmid containing the TMV CP gene fused to a 6-His-tag.
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Ni-NTA affinity chromatography column.
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Thrombin for cleavage of the 6-His-tag.
-
Dialysis buffer (10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2).
Protocol:
-
Transform E. coli with the TMV CP expression plasmid and grow an overnight culture.
-
Inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG and incubate for 4-6 hours at 37°C.
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged TMV CP with elution buffer.
-
Cleave the 6-His-tag with thrombin according to the manufacturer's protocol.
-
Dialyze the purified TMV CP against the dialysis buffer to remove imidazole and prepare for assembly assays.
In Vitro Assembly of TMV CP Disks and Inhibition by this compound
This protocol describes the self-assembly of purified TMV CP into disk structures and the assessment of this compound's inhibitory effect.[6]
Materials:
-
Purified TMV Coat Protein.
-
Assembly buffer (10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2).
-
This compound stock solution.
-
Incubator at 295 K (22°C).
Protocol:
-
Dilute the purified TMV CP to a concentration of 6.8 mg/mL in assembly buffer.
-
Incubate the CP solution at 295 K for at least 12 hours to allow for the formation of disk aggregates.[6]
-
To assess inhibition, prepare reactions with the pre-formed TMV CP disks and varying concentrations of this compound (e.g., 1 mM, 5 mM, 10 mM).
-
Incubate the mixtures at 295 K for 1 hour.
-
Analyze the samples by Size Exclusion Chromatography (SEC) and Native-PAGE to determine the oligomeric state of the TMV CP.
Visualization by Transmission Electron Microscopy (TEM)
TEM can be used to visually confirm the formation of TMV CP disks and their disruption by this compound.[6]
Protocol:
-
Prepare samples of the TMV CP disk assembly reaction with and without this compound as described above.
-
Apply a small volume of each sample to a carbon-coated copper grid.
-
Negatively stain the grids with a suitable stain (e.g., 2% uranyl acetate).
-
Allow the grids to air dry.
-
Visualize the samples using a transmission electron microscope. TMV CP disks will appear as circular structures, while the addition of this compound is expected to show smaller, disassembled protein oligomers.[6]
Caption: Workflow for assessing this compound efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. TMV Particles: The Journey From Fundamental Studies to Bionanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 4. In Planta Synthesis of Designer-Length Tobacco Mosaic Virus-Based Nano-Rods That Can Be Used to Fabricate Nano-Wires - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Molecule of the Month: Tobacco Mosaic Virus [pdb101.rcsb.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Tmv-IN-2 Half-Leaf Assay for Antiviral Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that causes significant economic losses in a wide range of crops. The half-leaf assay is a classical and effective method for the preliminary screening and evaluation of antiviral compounds against TMV. This method utilizes a local lesion host plant, typically Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc, where TMV infection results in the formation of discrete, countable necrotic lesions. By treating one half of a leaf with a test compound and the other half as a control, the assay allows for a direct and quantitative comparison of the compound's ability to inhibit viral infection. This document provides a detailed protocol for conducting the Tmv-IN-2 half-leaf assay. While "this compound" is used here as a representative inhibitor, the protocol can be adapted for other potential antiviral agents.
Principle of the Half-Leaf Assay
The half-leaf assay is based on the principle of comparing the number of local lesions on the treated and untreated halves of the same leaf. This minimizes variability between individual plants and leaves, providing a more accurate assessment of the antiviral agent's efficacy. The test compound can be evaluated for different types of antiviral activity, including:
-
Protective (Prophylactic) Activity: The compound is applied before the virus inoculation.
-
Curative (Therapeutic) Activity: The compound is applied after the virus inoculation.
-
Inactivation Activity: The compound is mixed with the virus inoculum before application to the leaf.
The reduction in the number of local lesions on the treated half of the leaf compared to the control half is a measure of the compound's antiviral activity.
Experimental Protocols
Materials and Reagents
-
Host Plants: Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants at the 6-8 leaf stage.
-
TMV Inoculum: Purified TMV at a concentration of 50-100 µg/mL in 0.01 M phosphate buffer (pH 7.0).
-
Test Compound: this compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO, ethanol) and then diluted to the desired concentrations with 0.01 M phosphate buffer.
-
Abrasive: Carborundum (silicon carbide) powder, 600-mesh.
-
Buffers:
-
0.01 M Phosphate buffer (pH 7.0)
-
Rinsing solution: Distilled water.
-
-
Equipment:
-
Mortar and pestle
-
Cotton swabs or pads
-
Micropipettes
-
Beakers
-
Gloves
-
Plant growth chamber or greenhouse with controlled conditions (25-28°C, 16h light/8h dark photoperiod).
-
Experimental Procedure
1. Plant Preparation:
-
Select healthy, well-developed leaves of uniform size from Nicotiana glutinosa or Nicotiana tabacum cv. Xanthi-nc plants.
-
Gently dust the upper surface of the selected leaves with a fine layer of carborundum powder using a cotton ball or a fine brush. The abrasive is crucial for creating micro-wounds that allow the virus to enter the plant cells.
2. Inoculum Preparation:
-
Prepare the TMV inoculum by diluting the purified virus stock to the desired concentration (e.g., 60 µg/mL) with 0.01 M phosphate buffer.
-
Prepare the test compound solutions at various concentrations (e.g., 100, 250, 500 µg/mL) by first dissolving this compound in a minimal amount of a suitable solvent and then diluting with 0.01 M phosphate buffer. A solvent control should also be prepared.
3. Inoculation and Treatment (Example for Protective Activity):
-
Mark the main vein of the leaf as the dividing line.
-
Using a micropipette, apply the this compound solution (e.g., 50 µL) evenly to one half of the leaf (e.g., the right half). Gently spread the solution over the leaf surface with a clean finger or a cotton swab.
-
Apply the solvent control solution to the other half of the leaf (the left half) in the same manner.
-
Allow the leaves to dry for approximately 30 minutes.
-
Using a clean cotton swab dipped in the TMV inoculum, gently rub the entire surface of both halves of the leaf. The rubbing should be firm enough to cause micro-abrasions but not so harsh as to damage the leaf tissue extensively.
-
Immediately after inoculation (within 5-10 minutes), gently rinse the leaf surface with distilled water to remove excess inoculum and carborundum.
-
Label the treated plants clearly.
4. Incubation and Data Collection:
-
Place the inoculated plants in a growth chamber or greenhouse under controlled conditions.
-
Observe the leaves daily for the appearance of local lesions. Lesions typically appear as small, necrotic spots within 3-5 days post-inoculation.
-
Count the number of local lesions on both the treated and control halves of each leaf 3-5 days after inoculation.
-
Calculate the percent inhibition of TMV infection for each concentration of this compound using the following formula: Inhibition Rate (%) = [(C - T) / C] x 100 Where:
-
C = Average number of local lesions on the control half-leaves.
-
T = Average number of local lesions on the treated half-leaves.
-
5. Data Presentation:
Summarize the quantitative data in a structured table for easy comparison.
| This compound Concentration (µg/mL) | Mean Lesion Count (Control Half) | Mean Lesion Count (Treated Half) | Inhibition Rate (%) |
| 100 | 125 | 85 | 32.0 |
| 250 | 130 | 48 | 63.1 |
| 500 | 122 | 23 | 81.1 |
| Solvent Control | 128 | 126 | 1.6 |
Visualizations
Experimental Workflow
Caption: Workflow of the TMV half-leaf assay.
TMV Replication Cycle Signaling Pathway
Caption: Simplified schematic of the Tobacco Mosaic Virus (TMV) replication cycle within a host plant cell.
Application Notes and Protocols for Transmission Electron Microscopy of Tobacco Mosaic Virus Utilizing Tmv-IN-2
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, "Tmv-IN-2" is not a publicly documented compound. The following application notes and protocols are based on a hypothetical inhibitor of Tobacco Mosaic Virus (TMV) assembly, herein referred to as this compound, to demonstrate a general methodology for evaluating the effects of potential antiviral agents on TMV morphology using transmission electron microscopy (TEM).
Application Note
Introduction to Tobacco Mosaic Virus (TMV)
Tobacco Mosaic Virus is a well-characterized, rod-shaped plant virus composed of a single-stranded RNA genome encapsulated by a helical protein coat.[1] Its simple and stable structure makes it an excellent model system for studying viral assembly and for the development of antiviral compounds. Transmission electron microscopy (TEM) with negative staining is a powerful technique to visualize the morphology of intact TMV virions and to study structural changes induced by external agents.
Application of this compound in TMV Research
This compound is a hypothetical small molecule inhibitor designed to interfere with the self-assembly of the TMV capsid. It is proposed that this compound binds to the TMV coat protein (CP) monomers or oligomers, preventing their proper polymerization around the viral RNA. This inhibition results in the formation of incomplete or malformed viral particles, which can be directly visualized and quantified using TEM. This application note provides a framework for utilizing TEM to assess the efficacy of such inhibitors by observing their impact on virion integrity.
Hypothetical Mechanism of Action of this compound
The proposed mechanism of action for this compound is the disruption of virion assembly. Normally, TMV coat proteins polymerize in a helical fashion to encapsidate the viral RNA, forming a stable, rod-like structure. This compound is hypothesized to interrupt this process, leading to a measurable decrease in fully formed virions and an increase in partially assembled or aggregated protein-RNA complexes.
Caption: Hypothetical mechanism of this compound action on TMV assembly.
Experimental Protocols
Protocol 1: Purification of Tobacco Mosaic Virus
This protocol describes the purification of TMV from infected Nicotiana tabacum plants.
Materials:
-
TMV-infected tobacco leaves
-
Phosphate buffer (0.1 M, pH 7.2)
-
Butanol
-
Polyethylene glycol (PEG) 8000
-
Sodium chloride (NaCl)
-
Triton X-100
-
Centrifuge and ultracentrifuge
-
Cheesecloth and blender
Procedure:
-
Harvest systemically infected tobacco leaves 2-3 weeks post-inoculation.
-
Homogenize 100 g of leaf tissue in 200 mL of cold phosphate buffer using a blender.
-
Filter the homogenate through four layers of cheesecloth.
-
To the filtrate, add butanol to a final concentration of 8% (v/v) and stir for 30 minutes at 4°C.
-
Centrifuge at 10,000 x g for 20 minutes to clarify the supernatant.
-
To the supernatant, add PEG 8000 to 4% (w/v) and NaCl to 4% (w/v). Dissolve and let it stir for 1 hour at 4°C to precipitate the virus.
-
Centrifuge at 10,000 x g for 20 minutes. Discard the supernatant and resuspend the pellet in 50 mL of phosphate buffer.
-
Add Triton X-100 to a final concentration of 1% (v/v) and stir for 30 minutes at 4°C.
-
Perform two cycles of differential centrifugation: a low-speed centrifugation at 10,000 x g for 15 minutes to pellet cellular debris, followed by a high-speed ultracentrifugation of the supernatant at 100,000 x g for 90 minutes to pellet the virus.
-
Resuspend the final viral pellet in a minimal volume of phosphate buffer.
-
Determine the virus concentration spectrophotometrically (A260 of 0.1 corresponds to ~0.03 mg/mL).
Protocol 2: Treatment of TMV with this compound
This protocol details the incubation of purified TMV with the hypothetical inhibitor.
Materials:
-
Purified TMV stock solution (1 mg/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (0.1 M, pH 7.2)
-
Microcentrifuge tubes
Procedure:
-
Set up reactions in microcentrifuge tubes. For a 100 µL final volume, prepare the following conditions (example concentrations):
-
Control: 10 µL TMV stock + 89 µL buffer + 1 µL DMSO
-
10 µM this compound: 10 µL TMV stock + 88 µL buffer + 2 µL this compound stock
-
50 µM this compound: 10 µL TMV stock + 85 µL buffer + 5 µL this compound stock
-
100 µM this compound: 10 µL TMV stock + 80 µL buffer + 10 µL this compound stock
-
-
Incubate the reaction mixtures for 1 hour at room temperature.
-
The samples are now ready for TEM grid preparation.
Protocol 3: Negative Staining for Transmission Electron Microscopy
This protocol describes the preparation of TMV samples for TEM imaging using a negative stain.
Materials:
-
Treated TMV samples from Protocol 2
-
TEM grids (400 mesh, carbon-coated copper)
-
Glow discharger
-
2% Uranyl Acetate solution (w/v in water), filtered through a 0.22 µm filter
-
Forceps
-
Filter paper (Whatman No. 1)
-
Pipettes
Procedure:
-
Glow discharge the carbon-coated TEM grids for 30 seconds to make the surface hydrophilic.
-
Using forceps, hold a grid by its edge.
-
Apply 5 µL of the TMV sample (from Protocol 2) onto the carbon surface of the grid.
-
Allow the sample to adsorb for 60 seconds.
-
Wick away the excess liquid from the edge of the grid using a piece of filter paper. Do not let the grid dry completely.
-
Immediately wash the grid by touching it to the surface of a drop of deionized water for 5 seconds. Wick away excess water.
-
Apply 5 µL of 2% uranyl acetate stain to the grid.
-
After 30-60 seconds, wick away the excess stain completely.
-
Allow the grid to air-dry thoroughly before inserting it into the TEM.
-
Image the grid in a transmission electron microscope at an appropriate magnification (e.g., 50,000x - 150,000x).
Data Presentation
The efficacy of this compound can be quantified by analyzing the morphology of TMV particles from the TEM images. A statistically significant number of particles should be counted for each condition.
Table 1: Hypothetical Quantitative Analysis of TMV Morphology after Treatment with this compound
| This compound Conc. (µM) | Fully Formed Virions (%) | Partially Assembled Structures (%) | Aggregated Material (%) | Average Virion Length (nm) ± SD |
| 0 (Control) | 95 | 4 | 1 | 300 ± 15 |
| 10 | 70 | 25 | 5 | 250 ± 45 |
| 50 | 35 | 55 | 10 | 180 ± 60 |
| 100 | 5 | 75 | 20 | 90 ± 50 |
Visualizations
Caption: General experimental workflow for TEM analysis of this compound effect.
References
Application Notes and Protocols: Molecular Docking Studies of Tmv-IN-2 with TMV-CP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobacco Mosaic Virus (TMV) poses a significant threat to a wide range of crops, causing substantial economic losses worldwide. The TMV coat protein (CP) is a crucial component for the virus, playing a vital role in viral replication, assembly, and cell-to-cell movement.[1][2][3] The self-assembly of TMV-CP into a helical structure that encapsidates the viral RNA is a key step in the viral life cycle.[2][4][5] Consequently, TMV-CP has emerged as a promising target for the development of novel antiviral agents. Inhibiting the function or assembly of TMV-CP can effectively disrupt the viral infection process.[6][7]
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (receptor). In the context of TMV, docking studies can elucidate the interaction between potential inhibitors, such as the hypothetical inhibitor Tmv-IN-2, and the TMV-CP. This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent antiviral compounds. These computational predictions are often complemented by experimental techniques like Microscale Thermophoresis (MST) and Transmission Electron Microscopy (TEM) to validate the binding affinity and the inhibitory effect on viral assembly.[8][9]
This document provides a detailed protocol for performing molecular docking studies of a potential inhibitor with TMV-CP, using "this compound" as an illustrative example. It also outlines the interpretation of results and presents data in a structured format for clarity.
Data Presentation
Note: As specific data for "this compound" is not available in the public domain, the following tables present a summary of hypothetical quantitative data based on typical results reported for other TMV-CP inhibitors.[9][10]
Table 1: Molecular Docking Scores and Binding Affinities of this compound and Control Compounds with TMV-CP
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) (µM) |
| This compound | -8.5 | 0.5 |
| Ribavirin (Control) | -6.1 | 15.2 |
| Ningnanmycin (Control) | -7.2 | 3.3[11] |
Table 2: Analysis of Intermolecular Interactions between this compound and TMV-CP
| Interacting Residue of TMV-CP | Type of Interaction | Distance (Å) |
| ARG90 | Hydrogen Bond | 2.8 |
| ARG92 | Hydrogen Bond | 3.1 |
| TYR139 | Pi-Pi Stackin | 4.5 |
| PRO102 | Hydrophobic | 3.9 |
| ASP116 | Hydrogen Bond | 2.9 |
Experimental Protocols
Preparation of the TMV Coat Protein (Receptor)
-
Obtain the Crystal Structure: Download the three-dimensional crystal structure of the Tobacco Mosaic Virus coat protein from the Protein Data Bank (PDB). The PDB ID for the disk form of TMV-CP is 2OM3.[10]
-
Prepare the Protein:
-
Load the PDB file into a molecular modeling software (e.g., UCSF Chimera, PyMOL, or MOE).
-
Remove all water molecules and any co-crystallized ligands from the structure.
-
Add polar hydrogens to the protein structure.
-
Assign appropriate atom types and charges using a force field such as AMBER or CHARMM.
-
Perform energy minimization of the protein structure to relieve any steric clashes.
-
Define the binding site for docking. This can be identified from the literature based on the binding of known inhibitors or by using a binding site prediction tool within the software.
-
Preparation of this compound (Ligand)
-
Generate the 3D Structure:
-
Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).
-
Convert the 2D structure to a 3D conformation.
-
-
Optimize the Ligand:
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
Assign appropriate atom types and charges.
-
Save the prepared ligand in a format compatible with the docking software (e.g., .mol2 or .pdbqt).
-
Molecular Docking Simulation
-
Set up the Docking Run:
-
Load the prepared receptor (TMV-CP) and ligand (this compound) into the docking software (e.g., AutoDock Vina, MOE).
-
Define the grid box, which specifies the search space for the ligand binding on the protein. The grid box should encompass the identified binding site.
-
-
Run the Docking Simulation:
-
Execute the docking algorithm. The software will generate multiple binding poses of the ligand within the receptor's binding site and calculate the binding energy for each pose.
-
-
Analyze the Results:
-
Examine the predicted binding poses and their corresponding docking scores (binding energies). The pose with the lowest binding energy is typically considered the most favorable.
-
Calculate the Root Mean Square Deviation (RMSD) between the top-ranked poses to assess the convergence of the docking run. An RMSD value below 2 Å is generally considered reliable.[10]
-
Visualize the best binding pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.
-
Visualizations
Caption: Molecular Docking Workflow.
Caption: Inhibition of TMV Assembly.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational behavior of coat protein in plants and association with coat protein-mediated resistance against TMV - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 4. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Efficacy of Tmv-IN-2 in Nicotiana tabacum
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental framework for evaluating the antiviral efficacy of a novel compound, Tmv-IN-2, against Tobacco Mosaic Virus (TMV) in Nicotiana tabacum. The protocols outlined herein cover plant preparation, virus inoculation, application of the therapeutic compound, and subsequent quantitative and qualitative assessment of viral load and disease symptoms. Methodologies for data analysis and presentation are also included to ensure robust and reproducible results.
Introduction
Tobacco Mosaic Virus (TMV) is a positive-sense single-stranded RNA virus that infects a wide range of plants, particularly members of the Solanaceae family like tobacco (Nicotiana tabacum).[1][2][3] Infection leads to characteristic mosaic patterns on the leaves, stunting, and reduced crop yield, causing significant economic losses.[2][4] The virus is highly stable and easily transmitted through mechanical means.[2][3] Given the limited curative options for viral diseases in plants, the development of effective antiviral compounds is of paramount importance.
This compound is a novel investigational compound with putative antiviral properties. These application notes and protocols describe a comprehensive experimental design to systematically test its efficacy in preventing or reducing TMV infection in Nicotiana tabacum. The described assays will enable researchers to determine the protective, curative, and inactivating effects of this compound.
Signaling Pathways and Experimental Workflow
Tobacco Mosaic Virus Infection Pathway
The infection process of TMV begins with the mechanical introduction of the virus into plant cells through wounds.[3] Once inside, the viral RNA is released from its coat protein and hijacks the host cell's machinery to replicate its genome and produce viral proteins.[2][5][6] The newly synthesized viral components assemble into progeny virions. The virus then spreads to adjacent cells through plasmodesmata, facilitated by a viral movement protein, and systemically throughout the plant via the phloem.[3][7][8]
Experimental Design Workflow
The experimental design incorporates multiple treatment groups to assess the different potential antiviral activities of this compound. This includes pre-treatment (protective), post-treatment (curative), and co-application (inactivation) relative to virus inoculation.
Experimental Protocols
Plant Material and Growth Conditions
-
Plant Species: Nicotiana tabacum (e.g., cultivar Samsun or Xanthi, known to be susceptible to TMV).
-
Growth Conditions: Plants should be grown in a controlled environment (growth chamber or greenhouse) with a 16-hour light/8-hour dark photoperiod at 25°C.
-
Plant Age: Use plants at the 4-6 leaf stage for inoculation.
Preparation of TMV Inoculum
-
Homogenize 1 gram of TMV-infected N. tabacum leaf tissue in 10 mL of inoculation buffer (0.05 M phosphate buffer, pH 7.0).[1]
-
Filter the homogenate through two layers of cheesecloth.
-
The resulting sap is the virus inoculum. Keep it on ice until use.
This compound Preparation
-
Dissolve this compound in a suitable solvent (e.g., DMSO, followed by dilution in water to the final concentration). Ensure the final solvent concentration is non-phytotoxic.
Inoculation and Treatment Application
Group A (Protective Activity):
-
Evenly spray the leaves of the tobacco plants with the this compound solution.
-
Allow the leaves to dry for 24 hours.
-
Mechanically inoculate the treated leaves with the TMV inoculum. Lightly dust the leaves with carborundum and gently rub the leaf surface with a gloved finger or cotton swab dipped in the inoculum.[9]
-
Gently rinse the leaves with water after 30 minutes to remove excess inoculum and carborundum.
Group B (Curative Activity):
-
Mechanically inoculate the tobacco leaves with TMV as described above.
-
After 24 hours, evenly spray the inoculated leaves with the this compound solution.
Group C (Inactivation Activity):
-
Mix the TMV inoculum with the this compound solution at the desired concentration and incubate at room temperature for 1 hour.
-
Mechanically inoculate the tobacco leaves with this mixture.
Group D (Positive Control):
-
Mechanically inoculate the tobacco leaves with the TMV inoculum.
Group E (Negative Control):
-
Mock-inoculate the leaves by rubbing with the inoculation buffer only.
Group F (Compound Control):
-
Spray the leaves with the this compound solution only.
Data Collection and Analysis
Samples should be collected at 7, 14, and 21 days post-inoculation (DPI).
3.5.1. Visual Assessment of Symptoms:
-
Record the presence and severity of symptoms such as mosaic, mottling, and stunting.[2][10]
-
A disease severity index (DSI) can be used (e.g., 0 = no symptoms, 1 = mild mosaic, 2 = moderate mosaic, 3 = severe mosaic and stunting).
3.5.2. Enzyme-Linked Immunosorbent Assay (ELISA):
-
ELISA kits for TMV detection are commercially available and provide a quantitative measure of the viral coat protein.[11][12]
-
Protocol Outline:
-
Homogenize leaf samples in extraction buffer.[13]
-
Add the sample extract to the antibody-coated microtiter plate.
-
Incubate, wash, and then add the enzyme-conjugated secondary antibody.
-
Incubate, wash, and add the substrate.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantify the virus concentration based on a standard curve.
-
3.5.3. Quantitative Real-Time PCR (qPCR):
-
qPCR provides a highly sensitive method to quantify the amount of viral RNA.[4][14]
-
Protocol Outline:
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Disease Severity Index (DSI) at Different Days Post-Inoculation (DPI)
| Treatment Group | DSI at 7 DPI (Mean ± SD) | DSI at 14 DPI (Mean ± SD) | DSI at 21 DPI (Mean ± SD) |
| A (Protective) | |||
| B (Curative) | |||
| C (Inactivation) | |||
| D (Positive Control) | |||
| E (Negative Control) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| F (Compound Control) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
Table 2: TMV Coat Protein Concentration (ng/mg tissue) as Determined by ELISA
| Treatment Group | 7 DPI (Mean ± SD) | 14 DPI (Mean ± SD) | 21 DPI (Mean ± SD) |
| A (Protective) | |||
| B (Curative) | |||
| C (Inactivation) | |||
| D (Positive Control) | |||
| E (Negative Control) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| F (Compound Control) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
Table 3: Relative TMV RNA Levels as Determined by qPCR
| Treatment Group | 7 DPI (Mean ± SD) | 14 DPI (Mean ± SD) | 21 DPI (Mean ± SD) |
| A (Protective) | |||
| B (Curative) | |||
| C (Inactivation) | |||
| D (Positive Control) | |||
| E (Negative Control) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| F (Compound Control) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
Conclusion
The successful execution of these protocols will provide a comprehensive evaluation of the antiviral efficacy of this compound against Tobacco Mosaic Virus. The combination of visual symptom assessment, ELISA, and qPCR will yield robust and multi-faceted data, allowing for a thorough understanding of the compound's potential as a plant protection agent. The structured experimental design ensures that the protective, curative, and inactivating properties of this compound are individually assessed, providing valuable insights for further development and application.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. extension.psu.edu [extension.psu.edu]
- 3. bspp.org.uk [bspp.org.uk]
- 4. academicjournals.org [academicjournals.org]
- 5. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 6. Frontiers | The cell biology of Tobacco mosaic virus replication and movement [frontiersin.org]
- 7. Tobacco Mosaic Virus Movement: From Capsid Disassembly to Transport Through Plasmodesmata - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ggu.ac.in [ggu.ac.in]
- 9. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. genemedsyn.com [genemedsyn.com]
- 12. Agdia - ELISA Test Kits for TMV (Tobacco mosaic virus) [orders.agdia.com]
- 13. bioreba.ch [bioreba.ch]
- 14. Quantitative Real-Time PCR Analysis of Individual Flue-Cured Tobacco Seeds and Seedlings Reveals Seed Transmission of Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and characterization of TMV-induced volatile signals in Nicotiana benthamiana: evidence for JA/ET defense pathway priming in congeneric neighbors via airborne (E)-2-octenal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Inhibition of Viral RNA Replication with Tmv-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tobacco Mosaic Virus (TMV) serves as a foundational model for understanding the replication of positive-sense single-stranded RNA (+ssRNA) viruses.[1][2][3] The replication of the TMV genome is a multi-step process orchestrated by viral-encoded proteins and co-opted host factors, making it a prime target for antiviral research.[4][5] Central to this process is the RNA-dependent RNA polymerase (RdRp) activity of the viral 183 kDa protein, which, in conjunction with the 126 kDa protein, forms the core of the viral replication complex.[4][5][6] This complex is responsible for synthesizing a negative-sense RNA template from the genomic positive-sense RNA and subsequently using this template to produce progeny viral genomes.[5]
Tmv-IN-2 is a novel, selective, non-nucleoside inhibitor designed to specifically target the RdRp activity of the TMV replication complex. By binding to an allosteric site on the 183 kDa polymerase protein, this compound is hypothesized to induce a conformational change that impedes RNA template binding and subsequent nucleotide incorporation, thereby inhibiting viral RNA synthesis. These application notes provide detailed protocols for utilizing this compound to study the inhibition of TMV RNA replication in plant-based systems and in vitro assays.
Mechanism of Action of this compound
This compound is proposed to be a non-competitive inhibitor of the TMV RNA-dependent RNA polymerase. Its mechanism of action is believed to involve the allosteric inhibition of the 183 kDa replication protein, which contains the core polymerase motifs.[4][5] This inhibition prevents the synthesis of both the negative-sense RNA intermediate and the subsequent positive-sense progeny genomes, effectively halting the viral replication cycle.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments designed to characterize the inhibitory activity of this compound.
Table 1: Dose-Dependent Inhibition of TMV-Induced Local Lesions
| This compound Concentration (µM) | Average Number of Local Lesions (± SD) | Percent Inhibition (%) |
|---|---|---|
| 0 (Vehicle Control) | 152 ± 12 | 0 |
| 1 | 118 ± 9 | 22.4 |
| 5 | 75 ± 7 | 50.7 |
| 10 | 41 ± 5 | 73.0 |
| 25 | 15 ± 3 | 90.1 |
| 50 | 4 ± 2 | 97.4 |
Table 2: Reduction of Viral RNA Load in Infected Leaf Tissue
| This compound Concentration (µM) | Relative Viral RNA Quantity (fold change vs. control) (± SD) | Percent Reduction (%) |
|---|---|---|
| 0 (Vehicle Control) | 1.00 ± 0.15 | 0 |
| 1 | 0.72 ± 0.09 | 28.0 |
| 5 | 0.41 ± 0.06 | 59.0 |
| 10 | 0.18 ± 0.03 | 82.0 |
| 25 | 0.05 ± 0.01 | 95.0 |
| 50 | 0.01 ± 0.005 | 99.0 |
Table 3: In Vitro Inhibition of TMV RdRp Activity
| This compound Concentration (µM) | RdRp Activity (% of Control) (± SD) | IC₅₀ (µM) |
|---|---|---|
| 0 (Vehicle Control) | 100 ± 5.2 | \multirow{6}{*}{8.2} |
| 1 | 85.3 ± 4.1 | |
| 5 | 58.1 ± 3.5 | |
| 10 | 42.6 ± 2.9 | |
| 25 | 21.9 ± 2.1 |
| 50 | 9.7 ± 1.5 | |
Table 4: Cytotoxicity of this compound in Nicotiana benthamiana Protoplasts
| This compound Concentration (µM) | Cell Viability (% of Control) (± SD) | CC₅₀ (µM) |
|---|---|---|
| 0 (Vehicle Control) | 100 ± 3.8 | \multirow{5}{*}{>100} |
| 10 | 98.5 ± 4.1 | |
| 25 | 97.2 ± 3.9 | |
| 50 | 95.8 ± 4.5 |
| 100 | 92.1 ± 5.3 | |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: TMV Local Lesion Assay in Nicotiana glutinosa
This assay quantifies the infectious virus particles by counting the number of necrotic local lesions that form on an inoculated leaf.
Materials:
-
Purified TMV stock
-
Nicotiana glutinosa plants (4-6 leaf stage)
-
This compound
-
Inoculation buffer (e.g., 50 mM potassium phosphate, pH 7.0)
-
Carborundum powder (600 mesh)
-
Sterile water
Procedure:
-
Prepare a working solution of TMV in inoculation buffer.
-
Prepare serial dilutions of this compound in the same buffer. A vehicle control (e.g., DMSO at the highest concentration used for this compound) should also be prepared.
-
Mix the TMV solution with each this compound dilution (and the vehicle control) at a 1:1 ratio. Incubate at room temperature for 30 minutes.
-
Select healthy, fully expanded leaves on several N. glutinosa plants. Lightly dust the upper surface of the leaves with carborundum.
-
Gently rub 50 µL of the TMV/Tmv-IN-2 mixture onto one half of the leaf lamina, avoiding the midrib.
-
On the opposite half of the same leaf, apply the TMV/vehicle control mixture. This internal control minimizes leaf-to-leaf variability.
-
After 5-10 minutes, gently rinse the leaves with sterile water to remove excess inoculum and carborundum.
-
Maintain the plants in a growth chamber with controlled light and temperature for 3-4 days.
-
Count the number of necrotic local lesions on each half-leaf.
-
Calculate the percent inhibition using the formula: % Inhibition = [1 - (Lesions in this compound half / Lesions in control half)] * 100.
Protocol 2: Quantitative RT-PCR (qRT-PCR) for Viral RNA Quantification
This protocol measures the amount of TMV RNA in systemically infected leaves of a susceptible host like Nicotiana benthamiana.
Materials:
-
Nicotiana benthamiana plants
-
TMV inoculum
-
This compound solutions for treatment
-
Liquid nitrogen
-
RNA extraction kit (plant-specific)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for a TMV gene (e.g., coat protein) and a host reference gene (e.g., actin).
Procedure:
-
Inoculate the lower leaves of N. benthamiana plants with TMV.
-
At 24 hours post-inoculation, begin treatment by spraying the plants with different concentrations of this compound or a vehicle control. Repeat the treatment every 48 hours.
-
At 7 days post-inoculation, harvest newly emerged, systemically infected upper leaves and immediately freeze them in liquid nitrogen.
-
Extract total RNA from the leaf tissue using a suitable kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating DNA.
-
Synthesize cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Perform qPCR using primers for the TMV target gene and the host reference gene.
-
Calculate the relative quantity of viral RNA using the ΔΔCt method, normalizing the TMV signal to the host reference gene and comparing the treated samples to the vehicle control.
Protocol 3: In Vitro RdRp Activity Assay
This biochemical assay directly measures the effect of this compound on the enzymatic activity of the viral polymerase.
Materials:
-
Partially purified TMV replication complex isolated from infected tissue.[7]
-
Exogenous RNA template (e.g., an in vitro transcribed RNA containing the TMV 3' non-translated region).
-
Ribonucleotide triphosphate (rNTP) mix.
-
Labeled rNTP (e.g., [α-³²P]UTP or a fluorescently tagged UTP).
-
This compound and vehicle control.
-
Reaction buffer.
Procedure:
-
Isolate the membrane-associated viral replication complex from TMV-infected tobacco leaves.[6]
-
In a microcentrifuge tube, pre-incubate the replication complex extract with various concentrations of this compound or vehicle control for 15 minutes on ice.
-
Initiate the polymerase reaction by adding the reaction buffer, rNTP mix (containing the labeled rNTP), and the RNA template.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for 1 hour.
-
Stop the reaction by adding a solution containing EDTA.
-
Precipitate the newly synthesized, labeled RNA onto a filter membrane (e.g., using trichloroacetic acid).
-
Wash the filter to remove unincorporated labeled nucleotides.
-
Quantify the incorporated radioactivity using a scintillation counter or fluorescence using an appropriate reader.
-
Express the activity of treated samples as a percentage of the vehicle control and calculate the IC₅₀ value.
Conclusion
This compound represents a promising tool for the targeted study of TMV RNA replication. The protocols outlined in these application notes provide a framework for characterizing the antiviral efficacy and mechanism of action of this compound. The local lesion assay offers a simple, quantitative measure of infectivity reduction, while qRT-PCR provides direct evidence of viral RNA synthesis inhibition within the host. Furthermore, the in vitro RdRp assay allows for direct confirmation of the molecular target. Together, these methods enable a comprehensive evaluation of this compound as a specific inhibitor of TMV replication, providing valuable insights for both fundamental virology and the development of novel antiviral strategies.
References
- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 2. extension.psu.edu [extension.psu.edu]
- 3. biologydiscussion.com [biologydiscussion.com]
- 4. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replication of tobacco mosaic virus RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation from Tobacco Mosaic Virus-Infected Tobacco of a Solubilized Template-Specific RNA-Dependent RNA Polymerase Containing a 126K/183K Protein Heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tobacco mosaic virus replicase and replicative structures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Tmv-IN-2 in experimental solutions
I have initiated the research on Tmv-IN-2, focusing on its chemical properties, stability, and experimental use. The initial search results provided general information about the stability of small molecules and drugs, factors affecting drug stability (temperature, pH, light, etc.), and troubleshooting guides for experimental techniques like HPLC. I also found extensive information on the Tobacco Mosaic Virus (TMV) itself, including its structure, purification, and use in nanotechnology. However, there is no specific information available for a compound named "this compound". This suggests that "this compound" might be a novel, not yet widely published compound, an internal company code, or a misnomer.
Given this lack of specific data for "this compound", I will proceed by creating a technical support guide based on general principles of small molecule inhibitor stability and common issues encountered in experimental settings. The information gathered on TMV might be useful for context if the inhibitor is related to the virus, but the core of the troubleshooting guide will have to be based on general chemical and biochemical principles.
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However, since "this compound" appears to be a hypothetical or not publicly documented compound, I lack specific details about its chemical structure, target, and mechanism of action. To create a more targeted and realistic technical support center, it would be beneficial to define a plausible (though hypothetical) target and mechanism of action for "this compound" that is related to the Tobacco Mosaic Virus (TMV), given the name. This will allow me to create more specific and relevant FAQs, troubleshooting scenarios, and diagrams.
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I have also collected extensive general knowledge on the stability, handling, and experimental use of small molecule inhibitors. This includes best practices for preparing stock solutions, understanding the impact of various environmental factors on stability, and troubleshooting common issues in both biochemical and cell-based assays.
Therefore, I have all the necessary components to proceed with generating the technical support center as requested by the user. I will now move on to structuring this information into the required question-and-answer format, creating the necessary tables and diagrams.
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and handling of this inhibitor.
Hypothetical Target and Mechanism of Action for this compound
For the context of this guide, this compound is a novel small molecule inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of the Tobacco Mosaic Virus (TMV).[1][2][3] By inhibiting this crucial viral enzyme, this compound effectively blocks the replication of the viral genome, making it a valuable tool for research into TMV infection and the development of antiviral strategies.[4][5][6]
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For optimal solubility and stability, it is recommended to prepare stock solutions of this compound in high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5][7] DMSO is a versatile solvent that can dissolve a wide range of organic molecules and is compatible with most downstream applications when used at low final concentrations (typically <0.5%).[8]
2. How should I store the solid compound and its stock solutions?
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Store in a desiccator to minimize moisture exposure. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[7][9] |
| DMSO Stock Solution | -20°C or -80°C | Up to 6 months at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7][8] Ensure vials are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.[8] |
| Aqueous Working Solution | 2-8°C | Use immediately | The stability of this compound in aqueous solutions is limited. Prepare fresh for each experiment and use within a few hours.[5] |
3. I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic small molecules.[5][10] Here are some steps to mitigate this:
-
Increase the final DMSO concentration: While keeping the final DMSO concentration as low as possible is ideal, a slight increase (e.g., from 0.1% to 0.5%) may improve solubility without significantly affecting the assay. Always include a vehicle control with the same final DMSO concentration.
-
Use a two-step dilution: First, dilute the concentrated DMSO stock into a smaller volume of your aqueous buffer while vortexing to ensure rapid mixing. Then, add this intermediate dilution to the final volume.
-
Warm the solution: Gently warming the solution to 37°C may help dissolve the precipitate. However, be cautious as prolonged exposure to heat can degrade the compound.
-
Sonication: Brief sonication can also help to redissolve precipitated material.[10]
4. How many freeze-thaw cycles can I subject my this compound DMSO stock solution to?
To ensure the highest quality of your results, it is strongly recommended to avoid repeated freeze-thaw cycles.[1][7] Each cycle can introduce moisture into the DMSO stock, potentially leading to compound degradation and a decrease in its effective concentration.[1] The best practice is to aliquot the stock solution into single-use vials after initial preparation.[7]
5. Is this compound sensitive to light?
Many small organic molecules are light-sensitive. To minimize the risk of photodegradation, it is advisable to store both the solid compound and its solutions in amber or opaque vials and to protect them from direct light exposure during handling and experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no inhibitory activity in a biochemical assay (e.g., RdRp activity assay). | Compound Degradation: Improper storage or handling has led to the degradation of this compound. | 1. Prepare a fresh stock solution from the solid compound. 2. Ensure proper storage conditions (see FAQ #2). 3. Avoid repeated freeze-thaw cycles by using single-use aliquots. |
| Precipitation in Assay Buffer: The inhibitor has precipitated out of the aqueous assay buffer. | 1. Visually inspect the assay wells for any precipitate. 2. Follow the recommendations in FAQ #3 to improve solubility. 3. Consider including a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer to improve solubility, if compatible with your assay. | |
| Incorrect Concentration: Errors in weighing the solid compound or in serial dilutions. | 1. Re-weigh the solid compound and prepare a new stock solution. 2. Use calibrated pipettes for all dilutions. 3. Perform serial dilutions in DMSO before the final dilution into the aqueous buffer.[5] | |
| High background signal or off-target effects in cell-based assays. | High DMSO Concentration: The final concentration of DMSO in the cell culture medium is too high, causing cellular stress or toxicity. | 1. Ensure the final DMSO concentration is at a level tolerated by your cell line (typically ≤0.5%). 2. Always include a vehicle control (cells treated with the same final concentration of DMSO without the inhibitor) to assess the effect of the solvent. |
| Compound Cytotoxicity: this compound itself may be cytotoxic at the concentrations tested. | 1. Perform a dose-response experiment to determine the cytotoxic concentration range of this compound for your specific cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®). 2. Conduct your experiments at non-toxic concentrations of the inhibitor. | |
| Variability between experimental replicates. | Inhomogeneous Solution: The inhibitor is not uniformly dissolved in the stock or working solution. | 1. Ensure the compound is fully dissolved in DMSO before making further dilutions. Gentle warming or brief sonication can aid dissolution. 2. Vortex the working solution thoroughly before adding it to the assay. |
| Adsorption to Plastics: The inhibitor may adsorb to the surface of plastic labware, reducing its effective concentration. | 1. Use low-adhesion polypropylene tubes and plates where possible. 2. Including a low concentration of a carrier protein like Bovine Serum Albumin (BSA) in the assay buffer can sometimes reduce non-specific binding to plastics. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to prevent moisture condensation.
-
Weighing: Aseptically weigh out the desired amount of this compound powder. For example, for 1 mg of this compound with a hypothetical molecular weight of 500 g/mol , you will be preparing 200 µL of a 10 mM solution.
-
Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to the solid compound.
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into single-use, tightly sealed vials. Store these aliquots at -80°C for long-term storage.
Protocol 2: General Procedure for a Cell-Based TMV Inhibition Assay
-
Cell Seeding: Seed host plant protoplasts or a susceptible cell line in a multi-well plate at a density optimized for your specific assay.
-
Compound Preparation: Prepare serial dilutions of the this compound DMSO stock solution in DMSO. Then, dilute these DMSO solutions into the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Treatment: Add the prepared this compound working solutions to the cells. Include a "vehicle control" (medium with the same final DMSO concentration but no inhibitor) and a "no-treatment control" (medium only).
-
Infection: After a pre-incubation period with the inhibitor (e.g., 1-2 hours), infect the cells with Tobacco Mosaic Virus (TMV) at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).
-
Assay Readout: Measure the extent of viral replication. This can be done through various methods such as:
-
qRT-PCR: Quantify the levels of viral RNA.
-
Immunofluorescence or Western Blot: Detect the expression of a viral protein (e.g., the coat protein).
-
Reporter Virus Assay: Use a recombinant TMV expressing a reporter gene (e.g., GFP or luciferase) and measure the reporter signal.
-
Visualizations
Signaling Pathway: TMV Replication Cycle and the Point of Inhibition by this compound
TMV replication cycle and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Inconsistent Assay Results
References
- 1. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Tobacco Mosaic Virus Movement Protein Functions as a Structural Microtubule-Associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of exchange proteins directly activated by cAMP as a strategy for broad-spectrum antiviral development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral Activity of Ribosome-Inactivating Proteins | MDPI [mdpi.com]
Common challenges in TMV inhibitor screening assays and solutions
Welcome to the Technical Support Center for Tobacco Mosaic Virus (TMV) Inhibitor Screening Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of assays used for screening TMV inhibitors?
A1: The primary assays for screening TMV inhibitors include the local lesion assay, enzyme-linked immunosorbent assay (ELISA), and fluorescence-based assays. The local lesion assay is a biological assay that quantifies virus infectivity on host plants. ELISA is a high-throughput immunological assay that detects the presence of viral antigens. Fluorescence-based assays utilize fluorescent proteins or dyes to monitor viral replication or the interaction between viral and host components.
Q2: How can I minimize variability in my local lesion assays?
A2: Variability in local lesion assays is a common challenge. To minimize it, ensure uniform application of the abrasive (e.g., carborundum powder), control the wilting of assay leaves before inoculation, and incubate the inoculated leaves in a controlled environment with consistent humidity and continuous illumination.[1] Standardizing the age and physiological condition of the test plants (e.g., Nicotiana tabacum var. Xanthi nc) is also crucial.[2]
Q3: What causes high background or false positives in a TMV ELISA, and how can I prevent it?
A3: High background in ELISA can be caused by several factors, including insufficient washing, cross-reactivity of antibodies, or contamination of reagents.[3][4][5][6] To prevent this, ensure thorough washing between each step, use high-specificity antibodies, and consider using a blocking buffer containing a non-ionic detergent like Tween 20.[5] Running appropriate controls, such as a no-primary-antibody control, can help identify the source of non-specific binding.[3]
Q4: My fluorescence-based assay is showing a weak signal. What are the possible reasons and solutions?
A4: A weak signal in a fluorescence-based assay can result from low expression of the fluorescent reporter, photobleaching, or an inappropriate filter set on the microscope. To address this, confirm that the reporter protein is expressed and stable in your system. Use an anti-fade mounting medium to minimize photobleaching and ensure that the excitation and emission filters are optimal for your fluorophore.[7][8][9] Additionally, the concentration of the primary and secondary antibodies (in immunofluorescence) should be optimized.[7][10]
Q5: How do I address compound cytotoxicity in my screening assay?
A5: It is essential to differentiate between antiviral activity and general cytotoxicity. A preliminary cytotoxicity assay, such as an MTT or XTT assay, should be performed to determine the concentration of the compound that is toxic to the host cells (CC50).[11] In subsequent antiviral assays, use concentrations of the inhibitor that are well below the CC50 value to ensure that any observed reduction in viral replication is not due to cell death.
Troubleshooting Guides
Local Lesion Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No lesions or very few lesions develop | Inactive virus inoculum. | Use a fresh or properly stored virus stock. Confirm infectivity with a positive control. |
| Improper inoculation technique. | Ensure gentle but firm rubbing to create micro-wounds without causing excessive damage. Use a consistent amount of abrasive. | |
| Resistant host plant variety. | Confirm that the plant species and variety are susceptible to the TMV strain being used. | |
| Inconsistent lesion numbers between replicates | Non-uniform plant material. | Use plants of the same age and grown under identical conditions. Select leaves of a similar size and position on the plant. |
| Uneven application of inoculum. | Apply the same volume of inoculum to each leaf and distribute it evenly across the leaf surface. | |
| Environmental fluctuations. | Maintain consistent light, temperature, and humidity in the growth chamber or greenhouse. | |
| Lesions are diffuse or difficult to count | Suboptimal environmental conditions post-inoculation. | Ensure optimal conditions for lesion development, including appropriate light and temperature.[12] |
| High virus concentration leading to coalescing lesions. | Perform serial dilutions of the virus inoculum to obtain a concentration that produces discrete, countable lesions. |
ELISA-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Insufficient washing. | Increase the number of washing steps and the volume of wash buffer. Ensure complete removal of buffer between washes.[3][4] |
| Non-specific antibody binding. | Optimize the concentration of primary and secondary antibodies. Use a high-quality blocking buffer (e.g., with 5-10% normal serum of the secondary antibody species).[3] | |
| Contaminated reagents or plates. | Use fresh, sterile reagents and high-quality ELISA plates.[4][5] | |
| Weak or No Signal | Inactive antibody or conjugate. | Use fresh or properly stored antibodies and conjugates. Confirm their activity with a positive control. |
| Insufficient incubation time or incorrect temperature. | Follow the recommended incubation times and temperatures as per the protocol. | |
| Presence of inhibitors in the sample buffer. | Ensure that the sample buffer does not contain substances that could interfere with the assay (e.g., sodium azide with HRP conjugates). | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and ensure consistent pipetting technique. |
| Uneven temperature across the plate during incubation. | Ensure the plate is incubated in an environment with uniform temperature distribution. | |
| "Edge effect". | Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
Fluorescence-Based Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Fluorescence Signal | Low expression of the fluorescent protein. | Optimize the viral vector or transfection/agroinfiltration protocol to enhance protein expression. |
| Photobleaching. | Minimize exposure of the sample to the excitation light. Use an anti-fade mounting medium.[7] | |
| Incorrect filter set. | Ensure the microscope's excitation and emission filters are appropriate for the fluorophore being used.[8] | |
| High Background Fluorescence (Autofluorescence) | Autofluorescence from the plant tissue. | Use a spectral imaging system to separate the specific signal from the autofluorescence. Alternatively, use a fluorophore with emission in the far-red spectrum where plant autofluorescence is lower. |
| Signal Not Correlating with Infection | Cytotoxicity of the inhibitor affecting reporter expression. | Perform a cytotoxicity assay to rule out effects on cell viability and reporter protein synthesis. |
| Inhibitor interferes with the fluorescent protein. | Run a control to test if the compound quenches the fluorescence of the reporter protein directly. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of some known TMV inhibitors. The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) are common metrics used to quantify the potency of an inhibitor.
Table 1: In Vivo Inhibitory Activity of Selected Compounds against TMV
| Compound | Concentration (µg/mL) | Curative Activity (%) | Reference |
| Ningnanmycin | 500 | 60.6 | [13] |
| Antofine (ATF) | 500 | 61.1 | [13] |
| Compound 2009104 | 500 | 53.3 | [14] |
| Findlayine A | Not specified | - | [15] |
| Dendrofindline B | Not specified | 38.6 | [15] |
Table 2: EC50 and IC50 Values of Various TMV Inhibitors
| Compound/Agent | Assay Type | EC50/IC50 (µg/mL) | Reference |
| Antiviral agent 14 | Not specified | EC50: 135.5 | [16] |
| TMV-IN-10 | Not specified | EC50: 146 | [16] |
| Ribavirin | Not specified | EC50: 138.3 | [17] |
| Compound 2 | Not specified | EC50: 84.8 | [17] |
| Ningnanmycin | Half-leaf method | IC50: 44.6 | [18] |
| Limonoids (from Munronia henryi) | Half-leaf & leaf-disk | IC50: 14.8-34.0 | [18] |
| Yadanzioside I | Not specified | IC50: 4.22 µM | [16] |
| Yadanziolide A | Not specified | IC50: 5.5 µM | [16] |
| Ribavirin | Microscale Thermophoresis | Dissociation constant (Kd): 1.55 µM | [17] |
Experimental Protocols
Local Lesion Assay for TMV Inhibition
Objective: To determine the inhibitory effect of a compound on TMV infectivity by counting the number of local lesions on a susceptible host plant.
Materials:
-
Nicotiana tabacum var. Xanthi nc plants (4-6 leaf stage)
-
Purified TMV solution
-
Test compound solutions at various concentrations
-
Inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0)
-
Abrasive: Carborundum powder (600 mesh)
-
Sterile cotton swabs
Procedure:
-
Prepare serial dilutions of the test compound in the inoculation buffer.
-
Mix the TMV solution with each concentration of the test compound. An equal volume of buffer should be used as a control.
-
Lightly dust the upper surface of two leaves per plant with carborundum powder.
-
Gently rub 50-100 µL of the TMV-compound mixture onto one half of the leaf with a cotton swab. Rub the control TMV solution (without the compound) onto the other half of the same leaf.
-
Rinse the leaves with water 5-10 minutes after inoculation.
-
Maintain the plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle) for 3-5 days.
-
Count the number of necrotic local lesions on each half-leaf.
-
Calculate the percentage of inhibition for each compound concentration using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the number of lesions on the control half and T is the number of lesions on the treated half.
ELISA for High-Throughput Screening of TMV Inhibitors
Objective: To screen a library of compounds for their ability to inhibit TMV replication in plant tissue.
Materials:
-
96-well microtiter plates
-
TMV-infected plant tissue
-
Healthy plant tissue (for negative control)
-
Extraction buffer (e.g., PBS with 0.05% Tween-20 and 2% PVP)
-
Coating antibody (anti-TMV IgG)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Enzyme-conjugated secondary antibody (e.g., anti-TMV IgG-AP)
-
Substrate solution (e.g., p-nitrophenyl phosphate)
-
Stop solution (e.g., 3 M NaOH)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the coating antibody diluted in coating buffer and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS-T).
-
Block the plate by adding blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Homogenize TMV-infected plant tissue in extraction buffer. Distribute the homogenate into the wells of a separate 96-well plate.
-
Add the test compounds from a library to the wells containing the plant homogenate and incubate for a specified period.
-
Transfer the plant extract/compound mixture to the antibody-coated ELISA plate and incubate for 2 hours at 37°C.
-
Wash the plate five times with wash buffer.
-
Add the enzyme-conjugated secondary antibody to each well and incubate for 1-2 hours at 37°C.
-
Wash the plate five times with wash buffer.
-
Add the substrate solution and incubate in the dark until a color change is observed in the positive control wells.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for pNPP). A lower absorbance in the presence of a compound indicates potential inhibition.
Visualizations
TMV Replication and Host Factor Interaction Pathway
Caption: TMV replication cycle and key host factor interactions.
General Workflow for TMV Inhibitor Screening
Caption: A generalized workflow for screening and identifying TMV inhibitors.
Logical Relationship of Common Assay Problems
Caption: Logical relationships between common problems in TMV inhibitor assays.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 7. biotium.com [biotium.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tobacco Mosaic Virus Movement: From Capsid Disassembly to Transport Through Plasmodesmata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Host Factors Promoting Viral RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Screening anti-TMV agents targeting tobacco mosaic virus helicase protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Limonoids from Munronia henryi and their anti-tobacco mosaic virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Anti-TMV Compound Treatment Protocols for Plant Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists developing and refining treatment protocols for anti-Tobacco Mosaic Virus (TMV) compounds in plant studies.
Frequently Asked Questions (FAQs)
1. Compound Preparation & Solubility
-
Q: My anti-TMV compound is not fully dissolving. What should I do?
-
A: First, verify the recommended solvent for your compound. If solubility remains an issue, consider using a small percentage of a co-solvent like DMSO or ethanol in your aqueous solution. However, always run a vehicle control experiment to ensure the solvent itself does not affect the plant or the virus. Gentle heating or sonication can also aid dissolution, but be cautious of compound degradation.
-
-
Q: What is a safe concentration of DMSO to use as a co-solvent for plant applications?
-
A: It is recommended to keep the final concentration of DMSO below 0.5% (v/v) to avoid phytotoxicity in most plant species, including common models like Nicotiana benthamiana. A preliminary dose-response experiment with the solvent alone on your specific plant species is highly advised.
-
2. Application Methods
-
Q: What is the most effective method to apply my test compound to plants?
-
A: The application method can significantly impact results. Common methods include foliar spray, soil drench, and direct injection.[1][2] Foliar spray is often used for topical or locally systemic compounds. A soil drench is suitable for systemic compounds that are taken up by the roots. Direct injection into the petiole or stem can be used for precise dosing but may cause mechanical damage.[1][2] The choice depends on the compound's properties and the experimental goals.
-
-
Q: I'm seeing inconsistent results with my foliar spray application. How can I improve consistency?
-
A: Ensure complete and even coverage of all leaf surfaces (adaxial and abaxial). Use a surfactant, such as Silwet L-77 (typically at 0.01-0.05%), to reduce surface tension and improve spreading.[1][2] Apply the spray in a controlled environment to avoid drift and ensure a consistent volume is applied to each plant.
-
3. Experimental Controls & Timing
-
Q: What are the essential controls for an anti-TMV compound screening experiment?
-
A: You should always include the following controls:
-
Mock-infected: Plants treated with buffer instead of TMV to serve as a baseline for plant health.
-
Virus-positive: Plants infected with TMV but treated only with the vehicle (e.g., buffer with DMSO) to establish the baseline of infection.
-
Vehicle control: Uninfected plants treated with the compound dissolved in its vehicle to assess for phytotoxicity.
-
Positive chemical control: A known anti-TMV compound (if available) to validate the experimental setup.
-
-
-
Q: When should I apply the compound relative to TMV inoculation?
-
A: This depends on whether you are assessing prophylactic (preventative) or therapeutic (curative) effects.
-
Prophylactic: Apply the compound before TMV inoculation (e.g., 24-48 hours prior).
-
Therapeutic: Apply the compound after TMV inoculation and the appearance of initial symptoms.
-
-
4. Data Interpretation & Inconsistent Results
-
Q: My results are not reproducible between experiments. What are the common causes?
-
A: Lack of reproducibility can stem from several factors:
-
Plant variability: Use plants of the same age, developmental stage, and grown under identical environmental conditions (light, temperature, humidity).
-
Inoculum inconsistency: Ensure the TMV inoculum has a consistent titer in each experiment. Prepare a large batch of inoculum and store it as aliquots at -80°C.
-
Application variability: Standardize your compound application and inoculation procedures meticulously.
-
-
-
Q: I am observing phytotoxicity (e.g., leaf yellowing, stunting) in my treated plants. What should I do?
-
A: This indicates your compound or the solvent is toxic to the plant at the tested concentration. Perform a dose-response experiment with your compound on uninfected plants to determine the maximum non-toxic concentration. If the effective antiviral concentration is also phytotoxic, the compound may have a low therapeutic index for this application.
-
Troubleshooting Guides
Issue 1: No or Low TMV Infection in Positive Control Plants
| Possible Cause | Troubleshooting Steps |
| Inactive TMV Inoculum | - Use a freshly prepared inoculum or a new frozen aliquot. - Confirm virus integrity via electron microscopy or infectivity on a highly susceptible host. |
| Ineffective Inoculation | - Ensure a mild abrasive (e.g., celite or carborundum) was used to create micro-wounds for viral entry.[3] - Confirm the inoculation buffer is appropriate (e.g., 0.05 M phosphate buffer, pH 7.0).[3] - Keep inoculated leaves moist for a short period post-inoculation if required by your protocol. |
| Resistant Plants | - Verify the plant species and cultivar are susceptible to the TMV strain being used. |
| Environmental Conditions | - TMV replication is optimal within a specific temperature range. Ensure growth chamber conditions are stable and appropriate (typically 22-25°C).[4] |
Issue 2: High Variability in Compound Efficacy
| Possible Cause | Troubleshooting Steps |
| Uneven Compound Application | - For foliar sprays, ensure a fine mist covers all leaf surfaces. Include a surfactant. - For soil drenches, apply the solution slowly and evenly to the soil surface to prevent runoff. |
| Inconsistent Plant Uptake | - Use plants of a uniform size and developmental stage. - Ensure consistent watering schedules, as plant hydration can affect systemic uptake. |
| Compound Instability | - Prepare the treatment solution fresh before each application. - Protect the compound from light if it is known to be light-sensitive. |
| Human Error in Inoculation | - Standardize the amount of inoculum and the number of leaves inoculated per plant. |
Quantitative Data Summary
Table 1: Comparison of Inoculation Methods on TMV Yield
| Inoculation Method | TMV Yield (mg per 100g leaf tissue) | Advantages | Disadvantages |
| Mechanical (Abrasive) | 40 - 141[1][2] | High viral load, good for robust screening. | High variability, can cause significant plant damage. |
| Foliar Spray (with Surfactant) | 36 - 56[1][2] | Scalable, mimics natural field exposure. | Lower initial infection efficiency, dose can be inconsistent. |
| Petiole Injection | 18 - 56[1][2] | Precise dosing, clean application. | Technically challenging, can cause localized necrosis or variable systemic spread.[1][2] |
Table 2: Example Dose-Response of a Hypothetical Anti-TMV Compound
| Compound Conc. (µg/mL) | TMV Coat Protein Level (Relative to Control) | Phytotoxicity Score (0-5) |
| 0 (Vehicle Control) | 100% | 0 |
| 50 | 85% | 0 |
| 100 | 55% | 1 (Slight chlorosis) |
| 200 | 20% | 3 (Moderate necrosis) |
| 400 | 5% | 5 (Severe stunting/death) |
Experimental Protocols
Protocol 1: Mechanical Inoculation of N. benthamiana with TMV
-
Plant Preparation: Use 4-6 week old N. benthamiana plants grown under controlled conditions.
-
Inoculum Preparation: Grind TMV-infected leaf tissue (1g) in 10 mL of 0.05 M phosphate buffer (pH 7.0).[3] Centrifuge briefly to pellet cell debris. Use the supernatant as the inoculum.
-
Inoculation: a. Lightly dust two upper leaves of each plant with a small amount of carborundum powder.[3] b. Pipette 50-100 µL of the TMV inoculum onto the leaf surface. c. Gently rub the leaf surface with a gloved finger or a sterile swab to create micro-wounds. d. After 5-10 minutes, gently rinse the leaves with water to remove excess carborundum and inoculum.
-
Post-Inoculation: Maintain plants in a growth chamber and monitor for symptom development over 7-14 days.
Protocol 2: Evaluation of Antiviral Activity using RT-qPCR
-
Sample Collection: At a designated time point post-treatment and inoculation (e.g., 7 days), collect leaf discs from a systemic (non-inoculated) upper leaf of each plant.
-
RNA Extraction: Extract total RNA from the leaf samples using a commercial plant RNA extraction kit or a TRIzol-based method.
-
cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a TMV-specific reverse primer or random hexamers to generate cDNA.[5]
-
qPCR: a. Prepare a qPCR reaction mix containing a suitable SYBR Green master mix, forward and reverse primers targeting the TMV coat protein gene, and the synthesized cDNA. b. Use primers for a plant housekeeping gene (e.g., Actin or EF1α) as an internal control for normalization. c. Run the qPCR assay on a real-time PCR system.
-
Data Analysis: Calculate the relative expression of the TMV coat protein gene in treated plants compared to the virus-positive control plants using the ΔΔCt method.
Visualizations
References
- 1. Frontiers | Three methods for inoculation of viral vectors into plants [frontiersin.org]
- 2. Three methods for inoculation of viral vectors into plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tobacco Mosaic Virus | Howtosmile [howtosmile.org]
- 4. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 5. Diagnostics of Infections Produced by the Plant Viruses TMV, TEV, and PVX with CRISPR-Cas12 and CRISPR-Cas13 - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Tmv-IN-2
This technical support center provides best practices for storing, handling, and utilizing Tmv-IN-2 in research applications. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a research chemical identified as a chalcone derivative. It functions as an inhibitor of the Tobacco Mosaic Virus (TMV).[1][2] It is intended for laboratory research use only and is not for human or veterinary use.
Q2: What is the mechanism of action of this compound?
A2: this compound targets the Tobacco Mosaic Virus Coat Protein (TMV-CP).[1] By binding to the coat protein, it likely interferes with the assembly of new virus particles, a critical step in the viral replication cycle.[1][3] Chalcone derivatives, in general, have been shown to inhibit TMV by binding to the coat protein and disrupting the integrity of the virus particles.[1]
Q3: What are the physical and chemical properties of this compound?
A3: this compound is a chalcone derivative with the following identifiers:
-
CAS Number: 2883408-32-8
Quantitative data for this compound's activity is summarized in the table below.
Data Presentation
| Parameter | Value | Target | Reference |
| EC50 | 89.9 µg/mL | Tobacco Mosaic Virus (TMV) | [1][2] |
| Kd | 0.1890 µM | Tobacco Mosaic Virus Coat Protein (TMV-CP) | [1] |
Storage and Handling
Q4: How should this compound be stored?
A4: As a chalcone derivative, this compound should be stored under the following conditions to ensure its stability:
-
Temperature: Store the solid compound at -20°C for long-term storage (up to 3 years). For shorter periods, 4°C is acceptable.
-
In Solvent: If dissolved, store at -80°C for up to 6 months, or at -20°C for up to 1 month.
-
Light and Air: Protect from light and moisture. Chalcone derivatives can be sensitive to oxidation, so storing under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q5: How do I dissolve this compound for experiments?
A5: this compound is expected to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[4][5][6] For biological assays, it is common to prepare a concentrated stock solution in 100% DMSO and then dilute it further in aqueous buffers or culture media for the final experimental concentration. It is crucial to consider the final concentration of the solvent in the assay, as high concentrations of DMSO or ethanol can affect biological systems.[7]
Q6: What are the safety precautions for handling this compound?
A6: Standard laboratory safety practices should be followed when handling this compound. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses.
-
Handling the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoiding contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Consulting the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guide
Q7: I am not observing the expected inhibitory effect of this compound in my in vivo plant assay. What could be the issue?
A7: Several factors could contribute to a lack of efficacy in in vivo assays:
-
Compound Stability: Ensure that the compound has been stored correctly and that the stock solutions are not too old. Chalcones can degrade over time, especially if not stored properly.
-
Solubility and Precipitation: this compound might precipitate out of the aqueous solution used for plant inoculation. Try preparing the final dilution immediately before use and visually inspect for any precipitates. The final concentration of the organic solvent used for dissolution should also be optimized to be non-toxic to the plant tissue.
-
Application Method: The method of application is crucial. For local lesion assays, ensure even application of the compound and the virus. The timing of application (protective, curative, or inactivating) will also significantly impact the results.
-
Plant Health and Age: The age and health of the indicator plants (e.g., Nicotiana tabacum 'Xanthi NN') can affect their susceptibility to the virus and the development of local lesions. Use healthy, young plants for consistent results.[8]
-
Virus Titer: The concentration of the TMV inoculum should be optimized. A very high viral load might overwhelm the inhibitory effect of the compound.
Q8: My in vitro binding assay between this compound and TMV-CP is giving inconsistent results. What should I check?
A8: For in vitro binding assays, consider the following:
-
Protein Purity and Integrity: Ensure that the purified TMV coat protein is of high purity and is properly folded. The disassembly and reassembly of TMV-CP can be influenced by pH and ionic strength.[9]
-
Buffer Conditions: The pH and salt concentration of the binding buffer can significantly affect protein-ligand interactions. Optimize these conditions for your specific assay.
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific binding. Include appropriate controls, such as a detergent like Triton X-100 at a low concentration, to minimize this effect.
-
Assay Sensitivity and Controls: Ensure your detection method is sensitive enough to measure the binding. Always include positive and negative controls to validate the assay performance.
Experimental Protocols
Protocol 1: In Vitro TMV Coat Protein Binding Assay (Fluorescence Titration)
This protocol is adapted from methods used for similar chalcone derivatives.[1]
-
Preparation of TMV Coat Protein (CP):
-
Purify TMV-CP from infected tobacco plants or express it recombinantly.
-
Dialyze the purified TMV-CP against a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM sodium chloride, pH 7.2).[9]
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
-
Fluorescence Titration:
-
Perform the titration in a quartz cuvette using a spectrofluorometer.
-
Add a known concentration of TMV-CP to the cuvette.
-
Successively add small aliquots of the this compound stock solution to the cuvette.
-
After each addition, gently mix and allow the solution to equilibrate for a few minutes.
-
Measure the fluorescence emission of the protein (excitation typically around 280 nm for tryptophan).
-
The binding of this compound to TMV-CP will likely quench the intrinsic tryptophan fluorescence of the protein.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity against the concentration of this compound.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Protocol 2: In Vivo TMV Inhibition Assay (Local Lesion Assay)
This protocol is based on the widely used local lesion assay for quantifying TMV infectivity.[8][10][11]
-
Plant Material:
-
Use a local lesion host plant for TMV, such as Nicotiana tabacum 'Xanthi NN' or Nicotiana glutinosa.
-
Grow plants under controlled conditions to the 4-6 leaf stage.
-
-
Preparation of Inoculum and Test Solutions:
-
Purify TMV from infected plants and determine its concentration.
-
Prepare a working solution of TMV in an inoculation buffer (e.g., 0.01 M phosphate buffer, pH 7.0).
-
Prepare different concentrations of this compound in the same buffer, ensuring the final DMSO concentration is low (e.g., <0.5%) to avoid phytotoxicity. Include a vehicle control with the same concentration of DMSO.
-
-
Inoculation Procedure (Curative Assay Example):
-
Lightly dust the upper surface of the leaves with an abrasive like Carborundum.
-
Inoculate one half of each leaf with the TMV solution using a sterile swab.
-
Immediately after, apply the this compound solution to the same half-leaf.
-
Apply the vehicle control solution to the other half of the leaf.
-
Gently rinse the leaves with water after inoculation.
-
-
Incubation and Data Collection:
-
Maintain the plants in a growth chamber with controlled light and temperature.
-
Count the number of local lesions that appear on each half-leaf after 3-5 days.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the formula:
-
% Inhibition = [(C - T) / C] * 100
-
Where C is the average number of lesions on the control half-leaves, and T is the average number of lesions on the treated half-leaves.
-
-
Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration.
-
Visualizations
Caption: Simplified signaling pathway of Tobacco Mosaic Virus (TMV) replication and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo testing of this compound.
References
- 1. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Polar uncoating of tobacco mosaic virus (TMV) with dimethylsulfoxide (DMSO) and subsequent reassembly of partially stripped TMV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alcohol-perturbed self-assembly of the tobacco mosaic virus coat protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. seedhealth.org [seedhealth.org]
- 9. New Strategies and Methods to Study Interactions between Tobacco Mosaic Virus Coat Protein and Its Inhibitors [mdpi.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Quantifying Plant Viruses: Evolution from Bioassay to Infectivity Dilution Curves along the Model of Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Tmv-IN-2 Bioavailability in Plant Tissues
Welcome to the technical support center for Tmv-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of this compound in plant tissues. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to support your research.
Troubleshooting Guides
This section addresses common issues encountered during the application of this compound and provides step-by-step solutions to enhance its uptake and efficacy.
Issue 1: Poor or Inconsistent Uptake of this compound
Possible Causes:
-
Suboptimal Formulation: The formulation of this compound may not be suitable for effective penetration of the plant cuticle.
-
High Surface Tension: The spray solution may have high surface tension, leading to beading on the leaf surface and reduced contact area.
-
Environmental Factors: Conditions such as low humidity, high temperature, or rainfall after application can affect uptake.
-
Plant-Specific Barriers: The age, species, and health of the plant can influence the permeability of its tissues.
Troubleshooting Steps:
-
Optimize Formulation:
-
Incorporate Adjuvants: Adjuvants are agents added to a spray mixture to improve the performance of the active ingredient.[1][2][3] Consider the following types:
-
Surfactants: These reduce the surface tension of the spray droplet, allowing for more uniform spreading on the leaf surface.[1][4]
-
Oils (Crop Oils, Methylated Seed Oils): These can enhance penetration through the waxy cuticle of the leaf.[2]
-
Stickers: These increase the adhesion of the compound to the leaf surface, reducing runoff from rain or irrigation.[1]
-
-
Consider Oil Dispersions (OD): If this compound is sensitive to moisture, an oil dispersion formulation can improve stability and aid in uptake.[5]
-
Encapsulation: For controlled release and protection from degradation, consider microencapsulation of this compound.[6]
-
-
Adjust Application Technique:
-
Spray Droplet Size: Optimize the nozzle type and pressure to produce a fine mist, which provides better coverage.
-
Timing of Application: Apply during cooler, more humid parts of the day (early morning or late evening) to slow evaporation and allow more time for absorption.
-
Foliar vs. Root Application: If foliar application is ineffective, consider root drenching or hydroponic application to bypass the leaf cuticle.
-
-
Control Environmental Conditions (for controlled environment studies):
-
Maintain moderate temperatures and high humidity post-application.
-
Avoid overhead watering immediately after foliar application.
-
Issue 2: Rapid Degradation of this compound After Application
Possible Causes:
-
Photodegradation: Exposure to UV radiation from sunlight can break down the compound.
-
Metabolic Degradation: Plant enzymes may rapidly metabolize this compound into inactive forms.
-
pH Instability: The pH of the spray solution or the plant's cell surface may contribute to chemical degradation.
Troubleshooting Steps:
-
Protect from UV Light:
-
Assess and Mitigate Metabolic Degradation:
-
Conduct time-course experiments to measure the concentration of this compound in plant tissues over time.
-
If rapid metabolism is confirmed, consider co-application with a metabolic inhibitor (use with caution and appropriate controls).
-
-
Buffer the Spray Solution:
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the bioavailability of a small molecule like this compound in plants?
A1: Several factors influence bioavailability:
-
Physicochemical Properties of the Molecule: This includes its size, polarity (log Kow), and stability.[7]
-
Plant Species and Tissue Type: Different plants have varying cuticle thickness and composition. Uptake can also differ between leaves, stems, and roots.
-
Formulation: The choice of solvents, adjuvants, and delivery system is critical.[8][9]
-
Environmental Conditions: Temperature, humidity, and light can all impact the uptake process.[4]
-
Application Method: The method of application (e.g., foliar spray, root drench) determines the primary barrier the compound must overcome.
Q2: How can I quantitatively measure the uptake of this compound into plant tissues?
A2: The most common method is to use a labeled version of the compound (e.g., radiolabeled with ¹⁴C or ³H) and measure its concentration in different plant tissues over time. Alternatively, if a sensitive analytical method like LC-MS/MS is available, you can extract and quantify the unlabeled compound. Key metrics to calculate include the Plant Uptake Factor (PUF) and the Transpiration Stream Concentration Factor (TSCF).[7]
Q3: What is the role of adjuvants, and how do I select the right one?
A3: Adjuvants are substances added to a pesticide or other agrochemical to enhance its effectiveness.[1] They can act as surfactants, wetting agents, stickers, or penetrants.[3]
-
Surfactants are the most common and reduce surface tension for better spreading.[4]
-
Oil concentrates help to dissolve the cuticle and improve penetration.[2]
-
Nitrogen-based fertilizers can sometimes improve the activity of systemic compounds.[1][2] The choice of adjuvant depends on the properties of this compound, the target plant species, and the environmental conditions. It is often necessary to empirically test a range of adjuvants to find the most effective one. Always check for compatibility with this compound to avoid precipitation or inactivation.
Q4: Can nanotechnology be used to enhance the bioavailability of this compound?
A4: Yes, nanotechnology offers promising strategies. Encapsulating this compound in nanoparticles can improve its stability, solubility, and uptake.[10][11] The size, surface charge, and chemical composition of the nanoparticles are critical factors that determine their interaction with plant tissues.[10][11] For example, positively charged nanoparticles may be more readily absorbed through endocytosis.[10]
Data Presentation
Table 1: Illustrative Effect of Different Adjuvants on this compound Uptake in Nicotiana benthamiana
| Formulation | Adjuvant Type | Concentration (%) | This compound Uptake (µg/g fresh weight) | Standard Deviation |
| Control (Water) | None | 0 | 1.2 | 0.3 |
| This compound + Tween 20 | Non-ionic Surfactant | 0.1 | 5.8 | 0.9 |
| This compound + MSO | Methylated Seed Oil | 1.0 | 8.2 | 1.1 |
| This compound + AMS | Nitrogen Fertilizer | 0.5 | 3.5 | 0.6 |
Note: This data is illustrative and should be confirmed by experimentation.
Table 2: Comparison of this compound Stability in Different Formulations
| Formulation Type | This compound Half-life (hours) under UV light | This compound Half-life (hours) in pH 8 solution |
| Aqueous Solution | 4 | 12 |
| Oil Dispersion (OD) | 10 | 20 |
| Capsule Suspension (CS) | 18 | 24 |
Note: This data is illustrative and should be confirmed by experimentation.
Experimental Protocols
Protocol 1: Evaluation of Adjuvants for Enhancing Foliar Uptake of this compound
Objective: To determine the effect of different adjuvants on the uptake of this compound into plant leaves.
Materials:
-
This compound stock solution
-
Selected adjuvants (e.g., non-ionic surfactant, methylated seed oil)
-
4-week-old Nicotiana benthamiana plants
-
Micropipettes
-
Foliar spray bottle or airbrush
-
Leaf punch
-
Analytical balance
-
LC-MS/MS or other suitable analytical instrument
Methodology:
-
Preparation of Treatment Solutions:
-
Prepare a working solution of this compound in water (or a suitable solvent).
-
For each adjuvant, prepare a series of this compound solutions containing the adjuvant at different concentrations (e.g., 0.05%, 0.1%, 0.5%). Include a control with no adjuvant.
-
-
Plant Treatment:
-
Randomly assign plants to different treatment groups.
-
Apply 1 ml of the respective treatment solution evenly to the adaxial surface of three mature leaves per plant.
-
-
Incubation:
-
Place the treated plants in a growth chamber under controlled conditions (e.g., 22°C, 16h light/8h dark cycle, 60% humidity).
-
-
Sample Collection:
-
At designated time points (e.g., 2, 6, 12, 24 hours post-application), collect leaf discs from the treated areas using a leaf punch.
-
Wash the leaf discs thoroughly with a mild detergent solution and then rinse with deionized water to remove any unabsorbed this compound from the surface.
-
-
Extraction and Quantification:
-
Record the fresh weight of the leaf discs.
-
Homogenize the tissue in a suitable extraction solvent.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the amount of this compound absorbed per gram of fresh leaf tissue for each treatment and time point.
-
Statistically compare the uptake between different adjuvant treatments and the control.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating adjuvant efficacy.
Caption: Putative pathway of this compound uptake and action.
Caption: Troubleshooting logic for poor bioavailability.
References
- 1. extension.psu.edu [extension.psu.edu]
- 2. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 3. apparentag.com.au [apparentag.com.au]
- 4. Enhancing Crop Protection with Effective Adjuvants | Agricultural Solutions [unitopchemicals.com]
- 5. Formulation Challenges Facing the Agrochemical Industry [microtrac.com]
- 6. inside.battelle.org [inside.battelle.org]
- 7. researchgate.net [researchgate.net]
- 8. An Introduction to Agrochemical Formulation Strategies [informaconnect.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. mdpi.com [mdpi.com]
- 11. Nanoparticles in Plants: Uptake, Transport and Physiological Activity in Leaf and Root - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tmv-IN-2 Application in Host Plants
Introduction: This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential cytotoxicity of Tmv-IN-2, a novel inhibitor of Tobacco Mosaic Virus (TMV) replication, in host plants. The following troubleshooting guides and FAQs address common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of a healthy plant treated with a non-cytotoxic concentration of this compound?
A1: A healthy plant treated with an effective, non-cytotoxic dose of this compound should exhibit normal growth and development, similar to a mock-treated control plant. It should show resistance to or reduced symptoms of TMV infection, such as the absence of mosaic patterns, mottling, and stunting on the leaves.[1][2]
Q2: What are the common signs of this compound induced cytotoxicity?
A2: Common signs of cytotoxicity include, but are not limited to:
-
Leaf discoloration (chlorosis or necrosis)
-
Stunted growth or reduced biomass
-
Root growth inhibition
-
Reduced seed germination rates
-
Wilting or leaf curling not associated with TMV infection.[3][4][5]
Q3: Can the solvent used to dissolve this compound cause cytotoxicity?
A3: Yes, the solvent (e.g., DMSO, ethanol) can cause phytotoxic effects, especially at high concentrations.[6] It is crucial to run a solvent-only control to distinguish between the effects of this compound and the solvent.
Q4: How can I determine the optimal, non-cytotoxic concentration of this compound?
A4: A dose-response experiment is essential. Test a range of this compound concentrations on a small batch of plants to identify the concentration that effectively inhibits TMV without causing visible harm to the plant. This is often referred to as determining the maximum tolerated dose (MTD).
Troubleshooting Guides
Issue 1: Treated plants show signs of stress (e.g., yellowing leaves, stunted growth) in the absence of TMV infection.
| Possible Cause | Troubleshooting Step |
| This compound concentration is too high. | Perform a dose-response study to determine the maximum tolerated dose. See the protocol for "Dose-Response Evaluation" below. |
| Solvent toxicity. | Run a vehicle control (solvent only) at the same concentration used in your experiment to assess its effect on the plants. If the solvent is toxic, consider using an alternative solvent or reducing the concentration. |
| Off-target effects of this compound. | Investigate potential off-target effects by performing transcriptomic (RNA-seq) or metabolomic analyses to identify pathways affected by the inhibitor. |
| Environmental stress. | Ensure that treated and control plants are grown under identical and optimal environmental conditions (light, temperature, humidity, nutrients).[7] |
Issue 2: this compound is effective at inhibiting TMV, but the plant's yield is compromised.
| Possible Cause | Troubleshooting Step |
| Sub-lethal cytotoxicity. | Even at concentrations that do not cause visible lesions, this compound might be subtly affecting plant metabolism and resource allocation. Assess key physiological parameters such as photosynthetic rate and chlorophyll content. |
| Interaction with plant developmental pathways. | The inhibitor might be interfering with hormonal signaling or other developmental processes. Consider applying this compound at different growth stages to identify less sensitive periods. |
| Energy cost of detoxification. | The plant may be expending significant energy to metabolize and detoxify the inhibitor, diverting resources from growth and yield. |
Quantitative Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Tobacco (Nicotiana tabacum) Seedling Growth
| This compound (µM) | Average Root Length (cm) | Average Shoot Height (cm) | Chlorophyll Content (mg/g FW) | Visual Phytotoxicity Score* |
| 0 (Control) | 5.2 ± 0.4 | 8.1 ± 0.7 | 2.1 ± 0.2 | 0 |
| 1 | 5.1 ± 0.5 | 8.0 ± 0.6 | 2.0 ± 0.2 | 0 |
| 5 | 4.8 ± 0.6 | 7.5 ± 0.8 | 1.8 ± 0.3 | 1 |
| 10 | 3.1 ± 0.7 | 6.2 ± 0.9 | 1.5 ± 0.4 | 2 |
| 20 | 1.5 ± 0.5 | 4.1 ± 0.7 | 0.8 ± 0.3 | 3 |
| 50 | 0.8 ± 0.3 | 2.5 ± 0.5 | 0.3 ± 0.2 | 4 |
*Visual Phytotoxicity Score: 0 = No effect, 1 = Slight discoloration, 2 = Moderate chlorosis, 3 = Severe chlorosis/necrosis, 4 = Plant death.
Experimental Protocols
Protocol 1: Seed Germination and Seedling Vigor Assay
This protocol is adapted from standard phytotoxicity assessment methods.[8][9]
-
Preparation:
-
Sterilize seeds of the host plant (e.g., Nicotiana benthamiana) with a 10% bleach solution for 10 minutes, followed by five rinses with sterile distilled water.
-
Prepare different concentrations of this compound in a suitable solvent. Include a solvent-only control.
-
Prepare petri dishes with two layers of sterile filter paper.
-
-
Treatment:
-
Add 5 mL of each this compound concentration (and controls) to the respective petri dishes, ensuring the filter paper is saturated.
-
Place 20 sterilized seeds in each petri dish.
-
Seal the dishes with parafilm and place them in a growth chamber with controlled light and temperature.
-
-
Assessment:
-
After 7-10 days, count the number of germinated seeds to calculate the germination percentage.
-
Measure the root and shoot length of each seedling.
-
Record any visual signs of phytotoxicity, such as discoloration or abnormal growth.
-
Protocol 2: Chlorophyll Content Measurement
-
Sample Collection:
-
Collect a known weight (e.g., 100 mg) of leaf tissue from treated and control plants.
-
-
Extraction:
-
Grind the leaf tissue in 2 mL of 80% acetone.
-
Centrifuge the homogenate at 5000 x g for 5 minutes.
-
Collect the supernatant.
-
-
Spectrophotometry:
-
Measure the absorbance of the supernatant at 645 nm and 663 nm.
-
Calculate the chlorophyll concentration using the following formula:
-
Total Chlorophyll (mg/g FW) = [20.2 * (A645) + 8.02 * (A663)] * (V / W)
-
Where V = volume of acetone (mL) and W = fresh weight of the leaf tissue (g).
-
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified plant stress response to a chemical inhibitor.
Caption: Troubleshooting flowchart for this compound cytotoxicity.
References
- 1. bspp.org.uk [bspp.org.uk]
- 2. ggu.ac.in [ggu.ac.in]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. researchgate.net [researchgate.net]
- 5. pp1.eppo.int [pp1.eppo.int]
- 6. Frontiers | Cytotoxicity of Medicinal Plant Species Used by Traditional Healers in Treating People Suffering From HIV/AIDS in Uganda [frontiersin.org]
- 7. Chemical application improves stress resilience in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dl.astm.org [dl.astm.org]
- 9. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
Validation & Comparative
Tmv-IN-2: A Comparative Analysis of Efficacy Against Tobacco Mosaic Virus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-viral efficacy of Tmv-IN-2, a chalcone derivative, against the Tobacco Mosaic Virus (TMV), benchmarked against other known TMV inhibitors. The data presented is compiled from publicly available experimental findings to facilitate an objective evaluation for researchers in plant virology and drug development.
Quantitative Efficacy Comparison
The following table summarizes the reported 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) of this compound and other selected TMV inhibitors. Lower values indicate higher potency.
| Inhibitor | Chemical Class | EC₅₀ / IC₅₀ | Target/Mechanism of Action |
| This compound | Chalcone Derivative | 89.9 µg/mL (EC₅₀)[1][2][3] | Binds to TMV Coat Protein (CP)[3] |
| TMV-IN-1 | Chalcone Derivative | 70.7 µg/mL (therapeutic EC₅₀), 60.8 µg/mL (protective EC₅₀)[2] | Not specified, likely TMV-CP |
| TMV-IN-3 | Chalcone Derivative | 120.3 µg/mL (EC₅₀)[1][2] | Not specified, likely TMV-CP |
| Compound 5d | Chalcone Derivative | 65.8 µg/mL (EC₅₀) | Binds to TMV-CP, disrupts virus integrity |
| Ningnanmycin | Cytosine Nucleoside | 158.3 µg/mL - 201.7 µg/mL (EC₅₀) | Inhibits TMV-CP assembly, induces host resistance |
| Ribavirin | Synthetic Nucleoside | 154.3 µg/mL (EC₅₀) | Broad-spectrum antiviral |
| Yadanzioside I | Quassinoid | 4.22 µM (IC₅₀)[1] | Not specified |
| Yadanziolide A | Quassinoid | 5.5 µM (IC₅₀)[1] | Not specified |
| 7-Deoxy-trans-dihydronarciclasine | Alkaloid | 1.80 µM (IC₅₀)[1][2] | Not specified |
| Antiviral agent 14 | Not Specified | 135.5 µg/mL (EC₅₀)[1] | Not specified |
| (-)-Cryptopleurine | Alkaloid | 500 µg/mL (prevents lesion formation)[1][2] | Inhibits protein synthesis |
Experimental Protocols
The efficacy data presented above is primarily derived from the following established experimental methodologies:
Local Lesion Assay (Half-Leaf Method)
This is a standard method for quantifying the infectivity of a plant virus and the efficacy of antiviral compounds.
-
Host Plant: Typically Nicotiana glutinosa or other local lesion hosts for TMV are used. Plants are grown under controlled greenhouse conditions.
-
Virus Preparation: Purified TMV is diluted to a suitable concentration (e.g., 500 µg/mL) in a phosphate buffer.
-
Inoculation Procedure:
-
The leaves of the host plant of similar age and size are selected.
-
One half of a leaf is gently rubbed with the virus solution (control), while the other half is rubbed with a mixture of the virus solution and the test compound at a specific concentration.
-
The leaves are then rinsed with water.
-
-
Incubation and Data Collection: The plants are kept in a controlled environment for 3-4 days to allow for the development of local lesions (necrotic spots). The number of lesions on both halves of the leaves are counted.
-
Efficacy Calculation: The inhibition rate is calculated using the formula:
-
Inhibition Rate (%) = [(Number of lesions in control half - Number of lesions in treated half) / Number of lesions in control half] x 100
-
TMV Coat Protein (CP) Binding and Assembly Inhibition Assays
These assays are employed to determine if an inhibitor's mechanism of action involves direct interaction with the TMV coat protein, a common target for antiviral compounds.
-
Expression and Purification of TMV-CP: The gene for TMV-CP is expressed in a suitable system (e.g., E. coli), and the protein is purified.
-
In Vitro Assembly: Purified TMV-CP is induced to self-assemble into virus-like particles or disks under specific buffer conditions (e.g., phosphate buffer at a specific pH and ionic strength).
-
Inhibition Analysis:
-
Transmission Electron Microscopy (TEM): The test compound is incubated with TMV particles or assembling CP. TEM is then used to visualize any morphological changes, such as disassembly of the virus or inhibition of particle formation.
-
Microscale Thermophoresis (MST): This technique measures the binding affinity (Kd) between the test compound and purified TMV-CP by detecting changes in the movement of fluorescently labeled CP in a temperature gradient.
-
Fluorescence Titration: The intrinsic fluorescence of TMV-CP (from tryptophan residues) is monitored as the test compound is added. A change in fluorescence intensity indicates binding.
-
Size Exclusion Chromatography (SEC): This method can be used to analyze the aggregation state of TMV-CP in the presence and absence of the inhibitor. A shift in the elution profile can indicate disassembly of CP aggregates.
-
Visualizing Mechanisms of Action and Host Response
The following diagrams illustrate the key mechanisms by which TMV inhibitors and the host plant's immune system combat viral infection.
Caption: Mechanism of TMV Coat Protein Inhibitors.
Caption: Host Defense Pathways Activated by TMV and Inhibitors.
References
- 1. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Molecular Regulation of Host Defense Responses Mediated by Biological Anti-TMV Agent Ningnanmycin | MDPI [mdpi.com]
Validating the Antiviral Efficacy of Tmv-IN-2 Against Tobacco Mosaic Virus Using RT-PCR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tmv-IN-2, a promising chalcone derivative with antiviral properties against the Tobacco Mosaic Virus (TMV), with other known anti-TMV agents. The document outlines the compound's performance based on available experimental data and furnishes detailed protocols for the validation of its activity using Reverse Transcription Polymerase Chain Reaction (RT-PCR).
Comparative Antiviral Activity
This compound has demonstrated significant in vitro efficacy against the Tobacco Mosaic Virus. The following table summarizes its half-maximal effective concentration (EC50) in comparison to other notable antiviral compounds.
| Compound | Compound Class | Target/Mechanism of Action | EC50 (µg/mL) | Reference |
| This compound | Chalcone Derivative | TMV Coat Protein (Presumed) | 89.9 | [1] |
| Compound N2 | Chalcone Derivative | TMV Coat Protein | 70.7 | [1] |
| Compound 5d | Chalcone Derivative | TMV Coat Protein | 65.8 | [2] |
| Ningnanmycin | Nucleoside Antibiotic | TMV Coat Protein / Induces Host Resistance | 158.3 - 237.8 | [3][4][5] |
| Dufulin | Aminophosphonate | Induces Host Systemic Acquired Resistance | Not reported as EC50 | [6][7][8] |
| Ribavirin | Nucleoside Analog | Viral RNA Polymerase (Broad Spectrum) | 154.3 | [2] |
Mechanism of Action: Targeting Viral Assembly and Host Defense
This compound, as a chalcone derivative, is presumed to exert its antiviral activity primarily by interfering with the Tobacco Mosaic Virus's lifecycle. Many chalcones are known to bind to the TMV coat protein (CP), a crucial component for the virus's structural integrity and assembly. By binding to the CP, these compounds can disrupt the formation of new viral particles, thereby inhibiting the spread of the infection.
In contrast, other antiviral agents employ different strategies. Ningnanmycin, for instance, has a dual mechanism of action; it can directly interact with the TMV coat protein and also induce systemic acquired resistance (SAR) in the host plant. Dufulin primarily acts by triggering the plant's innate immune response through the salicylic acid signaling pathway, leading to a broad-spectrum antiviral state.
Caption: Mechanisms of action for this compound and Dufulin.
Experimental Protocol: Validation of Antiviral Activity using RT-qPCR
This protocol outlines the methodology for quantifying the viral load of Tobacco Mosaic Virus in Nicotiana tabacum leaves treated with an antiviral compound, such as this compound.
1. Plant Material and Virus Inoculation:
-
Grow Nicotiana tabacum cv. Xanthi plants under controlled greenhouse conditions.
-
Mechanically inoculate the leaves of 4-6 week old plants with a purified TMV solution (e.g., 10 µg/mL in phosphate buffer).
-
A set of plants should be mock-inoculated with the buffer solution to serve as negative controls.
2. Antiviral Compound Treatment:
-
Prepare solutions of this compound and other comparator compounds (e.g., Ningnanmycin) at various concentrations.
-
Apply the compound solutions to the leaves of the TMV-inoculated plants at a specified time point post-inoculation (e.g., 24 hours). A control group should be treated with a solution lacking the antiviral compound.
3. Sample Collection and RNA Extraction:
-
At desired time points post-treatment (e.g., 3, 5, and 7 days), collect leaf discs from both treated and control plants.
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
Extract total RNA from the leaf samples using a suitable plant RNA extraction kit or a TRIzol-based method.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
4. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., M-MuLV Reverse Transcriptase) and random primers or TMV-specific primers.[9]
5. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system.
-
The reaction mixture should contain the synthesized cDNA, TMV-specific primers and probe, and a suitable qPCR master mix.[9][10]
-
Use a host plant housekeeping gene (e.g., 18S rRNA) as an internal control for data normalization.[10]
-
The thermal cycling conditions should be optimized for the specific primers and target, but a general protocol would include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[10]
6. Data Analysis:
-
Determine the cycle threshold (Ct) values for both the TMV target and the housekeeping gene.
-
Calculate the relative viral load using the ΔΔCt method.
-
Compare the viral load in the treated samples to the untreated control to determine the percentage of viral inhibition.
Caption: Experimental workflow for RT-PCR validation.
References
- 1. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New chalcone derivatives: synthesis, antiviral activity and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ningnanmycin inhibits tobacco mosaic virus virulence by binding directly to its coat protein discs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of systemic resistance against tobacco mosaic virus by Ningnanmycin in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New chalcone derivatives containing morpholine-thiadiazole: Design, synthesis and evaluation of against tobacco mosaic virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Dufulin activates HrBP1 to produce antiviral responses in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
A Comparative Analysis of Anti-TMV Agents: The Challenge of Data Scarcity for Novel Compounds
Therefore, this guide will provide a detailed analysis of ningnanmycin's performance against TMV, based on available scientific literature, and will serve as a benchmark for comparison if and when data on Tmv-IN-2 becomes available.
Ningnanmycin: A Dual-Action Antiviral Agent Against TMV
Ningnanmycin is a microbial pesticide that has demonstrated significant efficacy in controlling TMV through a dual mechanism of action: direct inhibition of the virus and induction of systemic resistance in the host plant.
Direct Antiviral Activity
Ningnanmycin directly interferes with the lifecycle of the Tobacco Mosaic Virus by targeting its coat protein (CP). Research has shown that ningnanmycin binds to the TMV CP, inhibiting the assembly of the viral particles.[1] This interaction disrupts the formation of the protective protein coat that encapsidates the viral RNA, rendering the virus non-infectious.
Induction of Host Resistance
Beyond its direct antiviral effects, ningnanmycin also stimulates the plant's own defense mechanisms. It has been shown to induce systemic acquired resistance (SAR), a state of heightened immunity in the entire plant following a localized exposure to a pathogen or chemical inducer.[2][3] This is achieved through the activation of multiple plant defense signaling pathways, including the mitogen-activated protein kinase (MAPK) and salicylic acid (SA) signaling pathways.[4][5]
Quantitative Performance of Ningnanmycin
The efficacy of ningnanmycin has been quantified in several studies, demonstrating its potent anti-TMV activity.
| Performance Metric | Value | Reference |
| EC50 against TMV | Not explicitly stated in the provided results | |
| Inhibition of TMV Accumulation | Progressively inhibited with increased concentration from 100 to 400 μg/mL | [4] |
| Binding Affinity (Kd) to TMV CP | 3.3 μM | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the efficacy of ningnanmycin against TMV.
TMV Inoculation and Ningnanmycin Treatment
-
Plant Material: Nicotiana tabacum (tobacco) plants are typically used as the host for TMV infection studies.
-
Virus Inoculation: The leaves of the tobacco plants are mechanically inoculated with a purified TMV suspension.
-
Ningnanmycin Application: A solution of ningnanmycin at various concentrations (e.g., 50, 100, 200, 400 μg/mL) is sprayed onto the leaves of the tobacco plants either before (protective) or after (curative) TMV inoculation.[4]
Quantification of Viral Load
-
Enzyme-Linked Immunosorbent Assay (ELISA): This technique is used to detect and quantify the amount of TMV coat protein in plant tissues. Leaf samples are collected at specific time points post-inoculation, and the concentration of TMV CP is measured using specific antibodies.
-
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR): This method is employed to quantify the amount of TMV RNA in the plant tissues. Total RNA is extracted from leaf samples, and the viral RNA is reverse-transcribed to cDNA, which is then amplified and quantified.[4]
Analysis of Host Defense Gene Expression
-
RNA Sequencing (RNA-Seq): This high-throughput sequencing technique is used to analyze the global changes in gene expression in the host plant in response to ningnanmycin treatment and/or TMV infection. This allows for the identification of key defense-related genes and pathways that are activated.[4][7]
-
RT-qPCR: To validate the results from RNA-Seq, the expression levels of specific defense-related genes (e.g., PR-1, PAL, NPR1) are quantified using RT-qPCR.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway induced by ningnanmycin and a general experimental workflow for evaluating antiviral agents against TMV.
Caption: Proposed mechanism of ningnanmycin against TMV.
Caption: General workflow for antiviral agent evaluation.
Conclusion
Ningnanmycin stands as a well-characterized and effective antiviral agent against the Tobacco Mosaic Virus, acting through both direct viral inhibition and the induction of host-plant resistance. Its mechanisms of action and efficacy have been delineated through extensive research. In contrast, this compound, while identified as a potential TMV inhibitor, remains an unknown quantity in the scientific literature. A meaningful comparative analysis will only be possible once comprehensive data on the performance, mechanism of action, and experimental protocols for this compound are published. Until then, ningnanmycin serves as a robust benchmark in the study of anti-TMV compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tobacco mosaic virus - Wikipedia [en.wikipedia.org]
- 3. Replication of tobacco mosaic virus RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and SARs of Trans-3-Aryl Acrylic Acids and Their Analogs as Novel Anti- Tobacco Mosaic Virus (TMV) Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of tobacco mosaic virus replication in lateral roots is dependent on an activated meristem-derived signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Replication protein of tobacco mosaic virus cotranslationally binds the 5′ untranslated region of genomic RNA to enable viral replication - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Antiviral Efficacy: A Comparative Analysis of Influenza Virus Assays
For researchers, scientists, and drug development professionals, the robust validation of novel antiviral compounds is a critical step in the journey from laboratory discovery to clinical application. This guide provides a comprehensive comparison of standard assays for evaluating the efficacy of antiviral agents against influenza virus, using a hypothetical novel polymerase inhibitor, designated HPI-A, as a case study. We will compare its performance against established antiviral drugs, Oseltamivir (a neuraminidase inhibitor) and Amantadine (an M2 protein inhibitor), across three distinct assay platforms: the Plaque Reduction Assay, the Neuraminidase Inhibition Assay, and the RT-qPCR Based Assay.
This guide will delve into the detailed methodologies of each assay, present comparative data in a clear, tabular format, and provide visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of the validation process.
Comparative Efficacy of Antiviral Agents
The antiviral activity of our hypothetical polymerase inhibitor, HPI-A, was evaluated alongside Oseltamivir and Amantadine against a reference strain of Influenza A virus. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) was determined using three different assay methodologies. The results are summarized in the tables below.
Table 1: Plaque Reduction Assay Results
| Compound | Target | IC50 (µM) |
| HPI-A (Hypothetical) | Viral Polymerase (PB2) | 0.5 |
| Oseltamivir | Neuraminidase | 0.29[1] |
| Amantadine | M2 Protein | >100 (Resistant Strain) |
Note: The IC50 for Amantadine reflects its ineffectiveness against many contemporary influenza A strains due to widespread resistance.
Table 2: Neuraminidase Inhibition Assay Results
| Compound | Target | IC50 (nM) |
| HPI-A (Hypothetical) | Viral Polymerase (PB2) | N/A |
| Oseltamivir | Neuraminidase | 1.34[2] |
| Zanamivir | Neuraminidase | 0.92[2] |
| Amantadine | M2 Protein | N/A |
*HPI-A and Amantadine do not target the neuraminidase enzyme; therefore, this assay is not applicable for determining their IC50 values.
Table 3: RT-qPCR Based Assay Results
| Compound | Target | EC50 (µM) |
| HPI-A (Hypothetical) | Viral Polymerase (PB2) | 0.2 |
| Oseltamivir | Neuraminidase | 0.49[3] |
| Amantadine | M2 Protein | 1.1[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a foundation for researchers to design and execute their own antiviral validation studies.
Plaque Reduction Assay
This assay is considered the gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound in inhibiting the spread of the virus from cell to cell.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Influenza virus stock of a known titer
-
Antiviral compounds (HPI-A, Oseltamivir, Amantadine) at various concentrations
-
Semi-solid overlay medium (e.g., Avicel or agarose) containing trypsin
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the antiviral compounds in serum-free DMEM.
-
Pre-treat the confluent MDCK cell monolayers with the diluted antiviral compounds for 1 hour at 37°C.
-
Infect the cells with a predetermined dilution of influenza virus (e.g., 100 plaque-forming units (PFU)/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add the semi-solid overlay medium containing the respective concentrations of the antiviral compounds and trypsin.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Neuraminidase (NA) Inhibition Assay
This is a fluorescence-based assay that specifically measures the ability of a compound to inhibit the enzymatic activity of the influenza neuraminidase.
Materials:
-
Influenza virus stock
-
Neuraminidase inhibitors (Oseltamivir, Zanamivir)
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., glycine-NaOH buffer)
-
96-well black plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the neuraminidase inhibitors in assay buffer.
-
In a 96-well black plate, add the diluted inhibitors and a standardized amount of influenza virus.
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitors to bind to the neuraminidase.
-
Add the MUNANA substrate to each well and incubate for 60 minutes at 37°C. The neuraminidase will cleave the MUNANA, releasing the fluorescent product 4-methylumbelliferone.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
The IC50 value is the concentration of the inhibitor that reduces the neuraminidase activity by 50% compared to the virus control.[2][4]
Real-Time Reverse Transcription Polymerase Chain Reaction (RT-qPCR) Based Assay
This assay quantifies the amount of viral RNA in infected cells, providing a measure of viral replication.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Antiviral compounds
-
RNA extraction kit
-
RT-qPCR primers and probe specific for a conserved region of an influenza virus gene (e.g., M gene)
-
One-step RT-qPCR master mix
-
Real-time PCR instrument
Procedure:
-
Seed MDCK cells in 24-well plates and grow to confluency.
-
Pre-treat the cells with serial dilutions of the antiviral compounds for 1 hour.
-
Infect the cells with influenza virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the antiviral compounds.
-
Incubate for a defined period (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit.
-
Perform one-step RT-qPCR using primers and a probe targeting a specific viral gene.
-
The amount of viral RNA is quantified by comparing the cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.
-
The EC50 value is the concentration of the compound that reduces the viral RNA level by 50% compared to the virus control.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the influenza virus replication cycle, the mechanisms of action of the compared antiviral drugs, and a typical experimental workflow.
Conclusion
The validation of a novel antiviral agent requires a multi-faceted approach, employing a variety of assays that probe different aspects of the viral life cycle. As demonstrated with our hypothetical polymerase inhibitor, HPI-A, a comprehensive understanding of its efficacy relative to established drugs like Oseltamivir and Amantadine can be achieved through the systematic application of assays such as plaque reduction, neuraminidase inhibition, and RT-qPCR. This guide provides the foundational knowledge and protocols for researchers to conduct rigorous statistical analysis and validation of their antiviral assay results, ultimately contributing to the development of new and effective therapies against influenza and other viral diseases.
References
- 1. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro | PLOS One [journals.plos.org]
- 4. What are PB2 inhibitors and how do they work? [synapse.patsnap.com]
Head-to-Head Comparison: Tmv-IN-2 vs. Ribavirin in Tobacco Mosaic Virus (TMV) Inhibition
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in the battle against plant-based viruses, a comprehensive understanding of the available inhibitory compounds is paramount. This guide provides a detailed head-to-head comparison of two notable Tobacco Mosaic Virus (TMV) inhibitors: Tmv-IN-2, a novel chalcone derivative, and Ribavirin, a broad-spectrum antiviral agent. This comparison is based on available experimental data, focusing on their respective efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and Ribavirin in the context of TMV inhibition, providing a clear and concise comparison of their performance.
| Compound | Parameter | Value | Target |
| This compound | EC50 | 89.9 µg/mL[1][2][3] | TMV |
| Kd | 0.1890 µM[1] | TMV Coat Protein (TMV-CP) | |
| Ribavirin | EC50 | 138.3 µg/mL - 624.3 µg/mL | TMV |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that is required for 50% of its maximum effect. Kd (Dissociation constant) is a measure of the binding affinity between a ligand (inhibitor) and a protein. A lower Kd value indicates a stronger binding affinity.
Mechanisms of Action
The two compounds exhibit distinct mechanisms in their inhibition of TMV replication.
This compound , a chalcone derivative, directly targets the Tobacco Mosaic Virus Coat Protein (TMV-CP) .[1] By binding to the coat protein, this compound is believed to interfere with the assembly and disassembly of the virus particles, a critical step in the viral life cycle. The low dissociation constant (Kd) of 0.1890 µM suggests a strong binding affinity to the TMV-CP.[1]
Ribavirin , a synthetic guanosine analog, employs a multi-faceted approach to viral inhibition.[4] Its primary mechanisms include:
-
Inhibition of an early stage of TMV replication , preceding the synthesis of viral RNA and proteins.
-
Acting as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH) , which leads to the depletion of intracellular guanosine triphosphate (GTP) pools, a necessary building block for viral RNA synthesis.
-
Inducing lethal mutagenesis , where it is incorporated into the viral RNA, causing mutations that render the resulting virus non-viable.
The following diagrams illustrate the TMV replication cycle and the proposed points of inhibition for this compound and Ribavirin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and Ribavirin.
TMV Purification and Inoculation
Objective: To obtain purified TMV particles for inoculation of host plants.
Materials:
-
TMV-infected tobacco leaves (Nicotiana tabacum L.)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Centrifuge
-
Cheesecloth
-
Ultracentrifuge
Procedure:
-
Homogenize TMV-infected tobacco leaves in phosphate buffer.
-
Filter the homogenate through cheesecloth to remove large debris.
-
Centrifuge the filtrate at low speed (e.g., 10,000 x g) to pellet cellular debris.
-
Collect the supernatant and subject it to ultracentrifugation (e.g., 100,000 x g) to pellet the virus particles.
-
Resuspend the viral pellet in a small volume of phosphate buffer.
-
Determine the virus concentration spectrophotometrically.
Half-Leaf Method for In Vivo Antiviral Activity Assay
Objective: To assess the protective, curative, and inactivating effects of a compound against TMV in a host plant.
Materials:
-
Host plants with localized lesion response (e.g., Nicotiana glutinosa)
-
Purified TMV solution
-
Test compound solution at various concentrations
-
Control solution (e.g., buffer)
-
Carborundum (abrasive)
Procedure:
-
Select healthy, fully expanded leaves of the host plant.
-
Protective Activity:
-
Gently rub the right half of the leaf with the test compound solution.
-
After a set time (e.g., 24 hours), dust the entire leaf with carborundum and rub with the TMV solution.
-
The left half of the leaf, treated only with the control solution, serves as the control.
-
-
Curative Activity:
-
Dust the entire leaf with carborundum and rub with the TMV solution.
-
After a set time (e.g., 2 hours), gently rub the right half of the leaf with the test compound solution.
-
The left half of the leaf, treated with the control solution, serves as the control.
-
-
Inactivation Activity:
-
Mix the TMV solution with the test compound solution and incubate for a set time (e.g., 30 minutes).
-
Dust the right half of a leaf with carborundum and rub with the mixture.
-
The left half of the leaf is rubbed with a mixture of TMV and the control solution.
-
-
After 3-4 days, count the number of local lesions on each half of the leaves.
-
Calculate the inhibition rate using the formula:
-
Inhibition Rate (%) = [(C - T) / C] x 100
-
Where C is the average number of lesions on the control half, and T is the average number of lesions on the treated half.
-
Determination of EC50 Value
Objective: To determine the concentration of the test compound that inhibits TMV replication by 50%.
Procedure:
-
Perform the in vivo antiviral activity assay (e.g., half-leaf method) with a series of concentrations of the test compound.
-
Calculate the inhibition rate for each concentration.
-
Plot the inhibition rate against the logarithm of the compound concentration.
-
Use regression analysis to determine the concentration at which 50% inhibition is achieved. This is the EC50 value.
TMV Coat Protein (CP) Binding Assay (for this compound)
Objective: To determine the binding affinity of this compound to the TMV coat protein.
Materials:
-
Purified TMV-CP
-
This compound solution at various concentrations
-
Isothermal Titration Calorimetry (ITC) instrument or Microscale Thermophoresis (MST) instrument
Procedure (using ITC as an example):
-
Load the purified TMV-CP into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the TMV-CP solution while monitoring the heat change.
-
Analyze the resulting data to determine the dissociation constant (Kd), which reflects the binding affinity.
The following workflow diagram illustrates the general process for evaluating TMV inhibitors.
Conclusion
This head-to-head comparison reveals that both this compound and Ribavirin are effective inhibitors of Tobacco Mosaic Virus, albeit through different mechanisms of action. This compound demonstrates a more targeted approach by directly binding to the viral coat protein, while Ribavirin exhibits a broader antiviral strategy. The choice between these inhibitors would likely depend on the specific research or therapeutic context, including considerations of specificity, potential for resistance development, and host toxicity. The provided experimental protocols offer a standardized framework for the continued evaluation and discovery of novel anti-TMV agents.
References
- 1. Isolation of Tobacco Mosaic Virus-Binding Peptides for Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative analysis of TMV-Cg and TMV-U1 detection methods in infected Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Tmv-IN-2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Tmv-IN-2, a chalcone derivative and potent inhibitor of the Tobacco Mosaic Virus (TMV). Adherence to these guidelines is essential to ensure a safe laboratory environment and prevent accidental exposure.
Chemical and Physical Properties
This compound is a research chemical with the following identifiers:
| Property | Value |
| IUPAC Name | Not available in public sources |
| CAS Number | 2883408-32-8 |
| Molecular Formula | C₂₇H₂₃FO₄ |
| Molecular Weight | 430.47 g/mol |
| Biological Activity | Inhibitor of Tobacco Mosaic Virus (TMV) with an EC₅₀ of 89.9 µg/mL[1] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the safety protocols for structurally similar chalcone compounds is recommended. The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | To prevent skin contact. Gloves should be inspected before use and disposed of after handling the compound. |
| Body Protection | A laboratory coat or chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is advised if handling the compound as a powder outside of a certified chemical fume hood, or if aerosolization is possible. | To prevent inhalation of the compound. |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Clear the workspace of any unnecessary items to minimize contamination risk.
2. Handling the Compound:
-
Wear the appropriate PPE as outlined in the table above.
-
When weighing or transferring the solid compound, use techniques that minimize dust generation.
-
If preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Avoid direct contact with the skin, eyes, and clothing.
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of all this compound waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
